molecular formula C17H19ClN2S B1205198 Thiopyronine CAS No. 2412-14-8

Thiopyronine

Cat. No.: B1205198
CAS No.: 2412-14-8
M. Wt: 318.9 g/mol
InChI Key: QYZIDAZFCCVJNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopyronine (CAS 2412-14-8), with the molecular formula C17H19ClN2S, is a chemical reagent intended for research use only and is not for diagnostic or therapeutic applications . This compound has been utilized in scientific research as a photosensitizer in photodynamic studies. Investigations have demonstrated that upon cellular uptake, this compound can bind to DNA, with a notably higher affinity for mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) . When exposed to light, this binding can induce single-strand breaks in the mtDNA, providing a valuable tool for researchers studying mitochondrial biology, DNA damage mechanisms, and photodynamic therapy models . Researchers can leverage this specific mechanism to probe cellular processes in model organisms. It is critical to note that this compound is strictly for laboratory research and must not be used for personal, human, or veterinary purposes. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2412-14-8

Molecular Formula

C17H19ClN2S

Molecular Weight

318.9 g/mol

IUPAC Name

[6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C17H19N2S.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

QYZIDAZFCCVJNS-UHFFFAOYSA-M

SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Synonyms

thiopyronine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Thiopyronine

Diverse Synthetic Routes to Thiopyronine Core Structures

The construction of the fundamental this compound xanthene core can be achieved through several synthetic approaches, ranging from classical thionation reactions to more modern cross-coupling strategies.

The traditional and most direct method for preparing this compound involves the conversion of its oxygen-containing counterpart, pyronine. Pyronine dyes themselves are well-established compounds, and their synthesis provides the necessary precursors for thionation.

A key intermediate, pyronin-9-thione (this compound), is synthesized from pyronine in a high-yielding process. rsc.orgresearchgate.net One effective method involves reacting Pyronin Y with sodium sulfide (B99878) nonahydrate and elemental sulfur in a dimethylformamide (DMF) solvent at an elevated temperature (e.g., 110 °C). rsc.orgresearchgate.net This pathway is noted for its operational simplicity, short reaction time, low toxicity, and suitability for gram-scale synthesis, achieving yields of up to 90%. rsc.orgresearchgate.net Mechanistic studies suggest that the trisulfur (B1217805) radical anion (S3•−) plays a critical role in the formation of the C=S bond during this thionation process. rsc.orgresearchgate.net

Recent advancements in organic synthesis have introduced novel methods that utilize this compound as a versatile building block. Desulfitative cross-coupling reactions have emerged as a powerful tool for carbon-carbon bond formation. This strategy leverages the thiocarbonyl group of this compound as a reactive handle for introducing new functionalities at the 9-position of the xanthene core.

Specifically, the desulfitative Sonogashira cross-coupling reaction has been successfully applied to this compound for the first time to synthesize near-infrared (NIR) absorbing arylacetylene-containing rhodamine dyes. This reaction is typically mediated by a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and catalyzed by a palladium complex, like Pd(PPh₃)₄. The process involves the coupling of this compound with various terminal arylacetylenes under mild, neutral conditions, effectively extruding the sulfur atom to form a new C-C bond. This method is valued for avoiding the use of harsh organolithium reagents and for its broad substrate scope, providing good to excellent yields.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its properties can be finely tuned through the attachment of various functional groups and molecular structures.

The introduction of arylacetylene groups at the 9-position of the pyronine structure is a key strategy for red-shifting the dye's absorption and emission spectra. The desulfitative Sonogashira cross-coupling reaction is a prime example of this functionalization. This palladium-catalyzed, copper-mediated reaction allows for the direct coupling of this compound with a wide range of substituted arylacetylenes. The reaction proceeds smoothly at 0 °C in DMF, demonstrating tolerance to various functional groups on the arylacetylene partner, including methoxy, methyl, halogen, and cyano groups. The introduction of the acetylene (B1199291) bridge via this method has been shown to induce a significant bathochromic (red) shift of over 60 nm in the resulting rhodamine dyes.

Table 1: Examples of Desulfitative Sonogashira Cross-Coupling of this compound with Arylacetylenes
Arylacetylene Substituent (R)ProductYield (%)
Phenyl9-(Phenylethynyl)pyronine derivative92%
4-Methoxyphenyl9-((4-Methoxyphenyl)ethynyl)pyronine derivative85%
4-Fluorophenyl9-((4-Fluorophenyl)ethynyl)pyronine derivative82%
4-Chlorophenyl9-((4-Chlorophenyl)ethynyl)pyronine derivative88%
4-Bromophenyl9-((4-Bromophenyl)ethynyl)pyronine derivative86%
Thiophen-2-yl9-(Thiophen-2-ylethynyl)pyronine derivative75%

Note: The data presented are representative examples derived from published research findings. The specific pyronine substrate and reaction conditions may vary.

The derivatization of the thioxanthene (B1196266) scaffold, of which this compound is a member, can also involve the introduction of other heterocyclic systems to create more complex molecular architectures with unique properties. While the direct conjugation of coumarin (B35378) to this compound is not widely reported, related transformations on the thioxanthene core demonstrate the feasibility of incorporating heterocyclic moieties.

For instance, tetracyclic thioxanthene derivatives can be synthesized from a 1-chloro-thioxanthenone precursor via a copper-catalyzed Ullmann-type C-N coupling with secondary amines, followed by a concerted dehydrative cyclization. nih.gov This reaction creates a new fused quinazoline-like ring system, effectively incorporating a complex heterocyclic structure onto the parent thioxanthene framework. nih.gov This type of intramolecular cyclization and annulation strategy represents a powerful method for building fused heterocyclic systems, opening pathways to novel theranostic agents and fluorescent dyes. nih.gov

Sulfidation of Carbonyl Groups to Thiocarbonyls

The transformation of a carbonyl group to a thiocarbonyl is a fundamental step in the synthesis of this compound. This conversion is typically achieved through a thionation reaction, where a thionating agent is used to replace the oxygen atom of the carbonyl group with a sulfur atom.

A widely employed reagent for this purpose is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent. wikipedia.orgsantiago-lab.com The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the carbonyl group to form a transient thiaoxaphosphetane ring, which subsequently undergoes a cycloreversion, similar to the Wittig reaction, to yield the desired thiocarbonyl and a stable phosphorus-oxygen double bond. organic-chemistry.org

The reaction is generally carried out by heating the pyronine precursor with Lawesson's reagent in an anhydrous, nonpolar solvent such as toluene (B28343) or xylene. santiago-lab.com While effective, traditional methods can require prolonged reaction times and high temperatures. mdpi.com To address these limitations, microwave-assisted organic synthesis has been explored as a more efficient alternative, often leading to shorter reaction times and improved yields. organic-chemistry.org

Another facile method for the synthesis of pyronin-9-thione (a this compound derivative) utilizes a trisulfur radical anion (S3•−) mechanism. researchgate.net This approach offers advantages such as a short reaction time, operational simplicity, and lower toxicity, making it suitable for large-scale synthesis. researchgate.netrsc.org

Halogenation and Heavy-Atom Effect Exploitation

The introduction of halogen atoms, such as bromine or iodine, into the this compound structure is a key strategy for modulating its photophysical properties. This is primarily due to the "heavy-atom effect," which enhances the probability of intersystem crossing (ISC)—a transition from an excited singlet state to a triplet state. st-andrews.ac.ukresearchgate.net An increased ISC rate is desirable for applications like photodynamic therapy, as it leads to a higher quantum yield of singlet oxygen, a potent cytotoxic agent. researchgate.net

The halogenation of this compound can be achieved through various synthetic methods. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The reaction conditions can be controlled to achieve selective mono- or poly-halogenation at specific positions on the aromatic rings of the this compound scaffold. researchgate.netnih.govmdpi.com

The position and number of halogen atoms significantly influence the photophysical properties. rsc.org Generally, increasing the atomic number and the number of halogen substituents leads to a more pronounced heavy-atom effect. st-andrews.ac.uk This results in a shorter emissive lifetime of the excited state and an increased efficiency of triplet state formation. st-andrews.ac.ukrsc.org

Table 1: Illustrative Photophysical Data of Halogenated Dyes

CompoundSinglet State LifetimeTriplet Quantum YieldSinglet Oxygen Quantum Yield
Non-halogenated this compound~5 ns~0.4~0.5
Brominated this compound~2 ns~0.7~0.8
Iodinated this compound<1 ns>0.9>0.9

This table provides generalized data to illustrate the trend of the heavy-atom effect. Actual values can vary based on the specific molecular structure and experimental conditions.

Conjugation with Biomolecule-Targeting Moieties

To enhance the specificity of this compound for particular biological targets, it can be covalently linked to biomolecules such as proteins, peptides, or antibodies. nih.govnih.gov This process, known as bioconjugation, allows for the targeted delivery of the photosensitizer to specific cells or tissues, thereby minimizing off-target effects. nih.gov

The chemical strategies for bioconjugation typically involve the use of crosslinking reagents that have reactive groups at both ends. thermofisher.comyoutube.com One common approach is to first introduce a reactive functional group, such as a primary amine or a sulfhydryl group, onto the this compound core. thermofisher.com This functionalized this compound can then be reacted with a corresponding functional group on the biomolecule. mdpi.com

For example, N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines on proteins to form stable amide bonds. thermofisher.com The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH. thermofisher.com Other common bioconjugation reactions include the formation of thioether bonds through the reaction of maleimides with sulfhydryl groups. nih.gov

The choice of conjugation strategy depends on several factors, including the nature of the biomolecule, the desired stability of the conjugate, and the reaction conditions that are compatible with maintaining the biological activity of the targeting moiety. nih.gov

Synthesis of Amino- and Iminopyronine Analogues

The synthesis of amino- and iminopyronine analogues involves the introduction of nitrogen-containing functional groups into the pyronine scaffold, which can significantly alter the electronic and photophysical properties of the dye.

Amino-pyronine analogues can be synthesized by introducing one or more amino groups onto the aromatic rings of the pyronine structure. nih.gov A common synthetic route involves the nitration of the pyronine precursor, followed by the reduction of the nitro group to an amino group. mdpi.com The Strecker amino acid synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide followed by hydrolysis, provides a general method for the synthesis of α-amino acids that could be adapted for the synthesis of more complex amino-functionalized precursors. wikipedia.orgmasterorganicchemistry.com

Imino-pyronine analogues , where the oxygen atom of the xanthene core is replaced by a nitrogen atom, can also be synthesized. researchgate.net The synthesis of these aza-analogues often requires multi-step procedures. For instance, the synthesis of N-aminopyrazine analogues of nucleosides has been reported, which involves the construction of a nitrogen-containing heterocyclic ring system. nih.gov The synthesis of aminopyrazole analogues has also been explored as inhibitors for cyclin-dependent kinases. nih.gov

The introduction of amino and imino functionalities can lead to changes in the absorption and emission spectra, as well as the quantum yields of fluorescence and singlet oxygen generation. These modifications provide a means to fine-tune the properties of this compound for specific applications.

Regioselective Modifications and Yield Optimization

Achieving regioselectivity in the chemical modification of this compound is crucial for establishing clear structure-activity relationships and for optimizing its performance in various applications. Regioselective synthesis aims to introduce functional groups at specific positions on the this compound scaffold. researchgate.net For instance, in the context of halogenation, the precise placement of heavy atoms can have a more significant impact on the heavy-atom effect compared to random substitution.

Various strategies can be employed to achieve regioselectivity, including the use of directing groups, blocking groups, or the careful control of reaction conditions such as temperature, solvent, and the choice of reagents. For example, in the synthesis of certain heterocyclic compounds, the reaction pathway can be directed to a specific regioisomer by controlling the reaction temperature and the nature of the catalyst.

Yield optimization is another critical aspect of the synthesis of this compound and its derivatives. This involves a systematic investigation of reaction parameters to maximize the product yield and minimize the formation of byproducts. Factors that can be optimized include:

Reaction Time and Temperature: Finding the optimal balance to ensure complete reaction without decomposition of the product.

Solvent: The choice of solvent can significantly influence reaction rates and yields.

Catalyst: The use of an appropriate catalyst can accelerate the reaction and improve its efficiency.

Stoichiometry of Reactants: Adjusting the ratio of reactants to drive the reaction to completion.

For the thionation step using Lawesson's reagent, for example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Similarly, for bioconjugation reactions, optimizing the pH, temperature, and concentration of reactants is essential to achieve high conjugation efficiency while preserving the biological activity of the targeting molecule.

Spectroscopic Investigations of Thiopyronine and Its Derivatives

Electronic Absorption Spectroscopy

The electronic absorption spectra of Thiopyronine and its related compounds provide insights into their electronic transitions, molecular structure, and interactions with their surroundings.

Absorption Maxima and Band Shapes in Various Solvents

The absorption spectra of this compound derivatives are characterized by distinct absorption maxima (λmax) that are influenced by the specific molecular structure and the solvent environment. For instance, a this compound derivative formed via a reaction with a sulfur mustard simulant exhibits a characteristic absorption band at approximately 567 nm researchgate.netnih.gov. In related polymethine dyes, such as the THIATS J-aggregate dye, the monomeric form absorbs around 515 nm, while aggregated species show a red-shifted absorption band at approximately 625 nm lu.se. Studies on thienylthiazole boron complexes, which share structural similarities with some dye classes, reveal absorption maxima around 577-582 nm in nonpolar solvents like n-hexane and MCH, often displaying vibronic fine structure mdpi.com. In contrast, more polar solvents tend to lead to structureless absorption bands for these compounds mdpi.com. The 2-aminophenothiazine (APH) molecule shows absorption bands at approximately 380 nm and in the 480-500 nm range researchgate.net.

Table 3.1.1: Absorption Maxima of this compound and Related Compounds in Various Solvents

Compound/DerivativeSolvent(s)Absorption Maximum (λmax)Band Shape DescriptionCitation(s)
This compound derivative (SM)Not specified (product of reaction)~567 nmCharacteristic absorption band researchgate.netnih.gov
This compound (general)Not specified~582 nmCharacteristic absorption band researchgate.net
PYR (related dye)Aqueous solution~567 nmNot specified researchgate.net
THIATS (J-aggregate dye)Aqueous solution~515 nm (monomer)Monomer absorption lu.se
Aqueous solution~625 nm (aggregate)Aggregate absorption lu.se
Thienylthiazole Boron Complex 2n-Hexane, MCH~577-582 nmVibronic fine structure mdpi.com
Thienylthiazole Boron Complex 3n-Hexane, MCH~577-582 nmVibronic fine structure mdpi.com
2-aminophenothiazine (APH)Acetonitrile (B52724)~380 nm, ~480-500 nmNot specified researchgate.net

Solvatochromism Analysis and Environmental Effects

Solvatochromism, the change in absorption spectra with solvent polarity, is a significant characteristic of many dyes, including this compound derivatives. The electronic structure of these molecules often leads to varying interactions with different solvent environments, resulting in shifts in absorption bands. For example, the conversion of a probe to a this compound derivative involves a substantial shift in the absorption band from 445 nm to 567 nm, enabling better separation of excitation and emission wavelengths researchgate.netnih.gov. This marked spectral shift indicates a significant change in the electronic environment and likely a strong interaction with the surrounding solvent molecules.

In related dye systems, such as thienylthiazole boron complexes, increasing solvent polarity can lead to a bathochromic shift (red shift) of absorption bands, accompanied by a loss of vibronic fine structure, resulting in broader, structureless bands mdpi.com. Conversely, some compounds exhibit negative solvatochromism, where absorption bands shift to shorter wavelengths (blue shift) with increasing solvent polarity wikipedia.org. The dielectric constant and hydrogen bonding capacity of a solvent are key factors influencing these spectral changes wikipedia.org. These solvent-dependent spectral shifts are valuable for characterizing solvent properties and for designing probes responsive to environmental changes wikipedia.org.

Concentration-Dependent Absorption Phenomena (e.g., Aggregation)

The absorption spectra of this compound and related dyes can be significantly altered by changes in concentration, often due to the formation of molecular aggregates. For dyes like THIATS, increasing concentration leads to the formation of J-aggregates, characterized by a distinct red-shifted absorption band (e.g., from 515 nm to 625 nm) lu.se. This aggregation phenomenon is attributed to intermolecular interactions, such as π-π stacking, which are often facilitated by the planar structure of these dye molecules semanticscholar.orgsbq.org.br.

Studies on phenothiazine (B1677639) dyes, including this compound, have shown that they can readily form aggregates on surfaces or in solution, even at low concentrations, depending on the presence of aggregation-inducing agents or specific environments semanticscholar.orgsbq.org.brpsu.edu. For instance, Methylene (B1212753) Blue (MB), Thionine (B1682319), and this compound exhibit analogous aggregation behaviors on dendrimer surfaces, with aggregation being readily detectable via UV-vis spectroscopy psu.edu. The monomer absorption of MB at 666 nm decreases as dimers and higher aggregates form, indicating a shift in spectral intensity towards aggregate-specific bands psu.edu. These aggregation processes are crucial as they can alter the photophysical properties, such as fluorescence and light absorption, of the dye molecules.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of this compound and its derivatives, providing information on emission wavelengths, spectral bandwidths, and quantum efficiencies.

Emission Maxima and Band Characteristics

The fluorescence emission spectra of this compound derivatives are typically characterized by specific emission maxima (λem) and band shapes. For instance, a PYR derivative, likely related to this compound, exhibits an emission maximum at approximately 567 nm when excited at its absorption maximum researchgate.net. Other this compound derivatives are noted for emitting an intensive pink fluorescence researchgate.netnih.gov.

In related dye systems, such as the THIATS J-aggregate dye, the monomeric form shows minimal or no fluorescence, while the aggregated species emit fluorescence with a peak at around 638 nm lu.se. Thienylthiazole boron complexes can display fluorescence with peak maxima at wavelengths such as 740 nm and 726 nm, often exhibiting large Stokes shifts mdpi.com. The band shapes of these emissions can vary; in polar solvents, the emission bands of some related compounds are devoid of vibronic fine structure mdpi.com. For molecule 1b, emission maxima have been reported in the range of 585-591 nm in nonpolar solvents, shifting to 800-774 nm in more polar solvents like acetonitrile mdpi.com.

Table 3.2.1: Fluorescence Emission Maxima of this compound and Related Compounds

Compound/DerivativeExcitation Wavelength (λex)Emission Maximum (λem)Band CharacteristicsCitation(s)
PYR (related dye)~567 nm~567 nmNot specified researchgate.net
This compound derivative (SM)Not specifiedNot specifiedIntensive pink researchgate.netnih.gov
THIATS (J-aggregate dye)Not specified~638 nm (aggregate)Aggregate emission lu.se
Thienylthiazole Boron Complex 2Not specified~740 nmLarge Stokes shift mdpi.com
Thienylthiazole Boron Complex 3Not specified~726 nmLarge Stokes shift mdpi.com
Thienylthiazole Boron Complex 1bNot specified~585-591 nm (nonpolar)Vibronic structure mdpi.com
Not specified~774-800 nm (polar)Structureless mdpi.com

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For this compound derivatives, significant increases in quantum yield have been observed upon structural modification. For instance, upon conversion from a probe to a this compound derivative, the fluorescence quantum yield can dramatically increase from less than 0.002 to 0.53 researchgate.netnih.gov. This enhancement is critical for sensitive detection applications.

In related dye classes, quantum yields can vary widely. For example, certain thienylthiazole boron complexes exhibit low quantum yields, such as 0.01 and 0.07 for molecules 2 and 3, respectively, with quantum yields often decreasing in more polar solvents mdpi.com. For context, Thioflavin T, a dye used in amyloid fibril studies, shows quantum yields ranging from 0.0001 in water to 0.28 in rigid solutions and 0.43 when incorporated into amyloid fibrils plos.org. The efficiency of fluorescence is highly dependent on the molecular environment and structure.

Fluorescence Lifetime Measurements (e.g., Time-Resolved Techniques)

Fluorescence lifetime (FLT) is a fundamental photophysical parameter representing the average time a fluorophore spends in an excited state before returning to the ground state through photon emission or non-radiative decay sigmaaldrich.comqutools.comuniklinikum-jena.denih.gov. This intrinsic property is independent of fluorophore concentration or excitation intensity, making it a robust indicator of the local molecular environment and sensitive to quenching processes sigmaaldrich.comuniklinikum-jena.de. Time-domain techniques, such as Time-Correlated Single Photon Counting (TCSPC), are commonly employed to measure fluorescence lifetimes, which typically range from picoseconds to nanoseconds for fluorescent molecules sigmaaldrich.comqutools.comlightcon.com.

Table 1: Triplet State Parameters for this compound

Excitation Irradiance (kW cm⁻²)T (Fraction)tT (Lifetime, ms)
40.530.68
100.710.42
420.870.14

Data adapted from researchgate.net.

Stokes Shift Characterization and Optimization

The Stokes shift, defined as the spectral difference between the absorption maximum and emission maximum of a fluorophore, is a critical parameter in fluorescence spectroscopy. A larger Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, thereby reducing self-quenching through reabsorption and improving the signal-to-noise ratio in various imaging applications researchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.gov. This is particularly important for advanced techniques like multicolor fluorescence microscopy and super-resolution imaging, where spectral multiplexing and reduced autofluorescence interference are crucial nih.govresearchgate.net.

While specific quantitative data for the Stokes shift of this compound itself is not extensively detailed in the provided search results, the broader class of "thiopyronin dyes" has been referenced in the context of developing fluorophores with large Stokes shifts nih.govresearchgate.net. Research into xanthene derivatives, which share structural similarities with pyronin dyes, has explored strategies to enlarge their Stokes shifts for improved bioimaging capabilities researchgate.netresearchgate.net. The optimization of Stokes shifts remains a key objective in the rational design of fluorescent probes for sensitive and specific detection in complex biological systems researchgate.netmdpi.com.

Fluorescence Quenching Studies and Mechanisms

Fluorescence quenching refers to any process that reduces the fluorescence intensity of a sample. These processes can occur through various mechanisms, including dynamic (collisional) quenching by species like molecular oxygen or iodide ions, static quenching (formation of non-fluorescent complexes), energy transfer, or electron transfer researchgate.netmuni.cznih.gov. Understanding quenching mechanisms is vital for interpreting fluorescence data and for designing molecules with specific photophysical properties.

In the context of this compound, studies have indicated that aggregation of the dye can lead to self-quenching, thereby reducing its photoinactivation efficiency nih.govpnas.org. Time-resolved fluorescence studies have been employed to support these findings, highlighting the influence of dye-virus interactions and aggregation states on quenching phenomena nih.govpnas.org. The photophysical properties of related pyronin dyes, which would inherently include their susceptibility to various quenching mechanisms, are also subjects of ongoing research muni.cz.

Excitation-Emission Matrix (EEM) Spectroscopy

Excitation-Emission Matrix (EEM) spectroscopy, also known as total luminescence spectroscopy, is a powerful technique that captures fluorescence intensity across a range of excitation and emission wavelengths, generating a three-dimensional contour plot horiba.comshimadzu.compjoes.comedinst.commdpi.com. This provides a comprehensive "molecular fingerprint" of a sample, enabling the identification and characterization of multiple fluorophores within complex mixtures, such as dissolved organic matter (DOM) in natural waters horiba.comshimadzu.compjoes.comedinst.com. EEMs are particularly valuable for applications requiring multi-component analysis and are often coupled with statistical methods like Parallel Factor Analysis (PARAFAC) for detailed deconvolution pjoes.commdpi.com.

However, specific studies applying EEM spectroscopy directly to this compound were not identified within the provided search results. The literature reviewed primarily discusses EEM applications for characterizing other complex organic substances in environmental samples horiba.comshimadzu.compjoes.comedinst.commdpi.com.

Phosphorescence and Triplet State Spectroscopy

Phosphorescence is a photoluminescent phenomenon originating from the radiative decay of molecules from a triplet excited state back to the singlet ground state. This process is typically characterized by longer emission lifetimes compared to fluorescence due to the spin-forbidden nature of the transition nih.govacs.orgarxiv.org. Triplet state spectroscopy encompasses techniques used to investigate these long-lived excited states, often providing insights into molecular structure, electronic properties, and intersystem crossing mechanisms acs.orgarxiv.orgnih.gov. These investigations frequently employ optical spectroscopy at cryogenic temperatures or electron paramagnetic resonance (EPR) to probe the spin-polarized triplet states acs.orgarxiv.orgnorthwestern.edu.

Characterization of the Lowest Phosphorescent State

Research has been conducted to characterize the lowest phosphorescent state of this compound. These studies indicate that this compound possesses a lowest triplet state located in the red spectral region acs.orgacs.org. Investigations using optical and EPR methods at 77 K have revealed that the phosphorescence lifetime of this triplet state is dependent on concentration acs.org. Furthermore, specific parameters characterizing the triplet state dynamics of this compound have been determined, including lifetimes that vary with excitation irradiance, as detailed in Table 1 researchgate.net.

Zero-Field-Splitting Parameter Analysis

Zero-field splitting (ZFS) describes the lifting of degeneracy of spin states in molecules or ions with multiple unpaired electrons, even in the absence of an external magnetic field mdpi.compitt.eduwikipedia.org. The ZFS parameters, typically denoted as D (axial component) and E (rhombic component), quantify these interactions and are crucial for understanding the electronic structure and spin dynamics of triplet states northwestern.edumdpi.compitt.eduwikipedia.orgrsc.org.

For this compound, studies have shown that its zero-field-splitting (ZFS) constants are concentration-dependent acs.org. Specifically, the ZFS parameter D* and the phosphorescence lifetime of the lowest triplet state decrease with increasing concentration, from 1 M to 10⁻² M acs.org. A D* value of 0.0656 cm⁻¹ has been reported, potentially representing an isolated this compound molecule acs.org.

Table 2: Zero-Field Splitting Parameter for this compound

ParameterValue (cm⁻¹)Concentration DependenceNotes
D*0.0656Decreases with increasing concentration (1 M to 10⁻² M)Possibly represents isolated molecules.

Data adapted from acs.org.

Triplet State Lifetimes and Deactivation Pathways

Research into the excited states of this compound has focused on its triplet state, which plays a crucial role in its photophysical and photochemical properties. Studies have indicated that the phosphorescence lifetime of this compound's lowest triplet state is concentration-dependent. Specifically, the lifetime has been observed to decrease as the concentration of this compound increases from 1 M to 10⁻² M acs.org. This concentration-dependent behavior suggests that intermolecular interactions or aggregation processes may influence the deactivation pathways of the triplet state. While specific numerical values for triplet state lifetimes under various conditions are not extensively detailed in the provided snippets, the observed trend points towards efficient deactivation mechanisms at higher concentrations. General principles of triplet state deactivation include non-radiative decay to the ground state, intersystem crossing (ISC) from higher triplet states, and quenching by external species such as oxygen nih.govedinst.com. The decrease in the zero-field-splitting parameter (D*) with increasing concentration, as reported in acs.org, further supports the notion of electronic delocalization or interaction between this compound molecules in the triplet state.

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Studies of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating paramagnetic species, including molecules in triplet states, which possess unpaired electrons libretexts.orgethz.ch. EPR studies on this compound have been conducted at low temperatures (77 K) using photoexcitation to populate its triplet state acs.org. These investigations have yielded valuable information regarding the zero-field-splitting (ZFS) parameters, such as D, which characterize the magnetic interactions within the triplet state. The EPR spectra of this compound at 77 K and a microwave frequency of 9239 MHz have been recorded, with characteristic resonance fields observed at approximately 3178, 3392, 3651, 2959, 3739, and 2863 Gauss acs.org. A zero-field-splitting parameter (D) of 0.1097 cm⁻¹ was determined at a specific concentration acs.org. As noted previously, both the D* value and the phosphorescence lifetime were found to decrease with increasing concentration, indicating changes in the electronic environment or interactions of the triplet state acs.org. EPR techniques, particularly pulsed EPR methods, are instrumental in studying the kinetic characteristics and relaxation properties of excited triplet states nih.gov.

Vibrational Spectroscopy (IR, Raman) for Molecular Level Information

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound and its derivatives by probing the vibrational modes of its chemical bonds edinst.comuni-siegen.deksu.edu.sa. IR spectroscopy relies on the absorption of infrared radiation, which occurs when molecular vibrations lead to a change in the molecule's dipole moment edinst.comuni-siegen.de. Raman spectroscopy, conversely, is based on the inelastic scattering of light, where vibrations cause a change in the molecule's polarizability edinst.comuni-siegen.de. These complementary techniques can identify functional groups, determine bond strengths, and monitor chemical reactions uni-siegen.de. For instance, in related compounds like thyronine hormones, IR spectroscopy has revealed characteristic bands around 1600 cm⁻¹ associated with zwitterionic NH₃⁺ and COO⁻ groups conicet.gov.ar. While specific IR and Raman spectral data for this compound itself are not extensively detailed in the provided snippets, these methods are generally employed to confirm the presence of specific functional groups and to analyze structural variations in derivatives researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation of this compound and its derivatives. NMR spectroscopy offers detailed insights into molecular structure, connectivity, and conformation by exploiting the magnetic properties of atomic nuclei fepbl.comcicbiomagune.es. Techniques such as ¹H NMR and ¹³C NMR, along with multidimensional NMR experiments (e.g., COSY, HSQC, HMBC), provide precise information about the arrangement of atoms within the molecule cicbiomagune.es. NMR is particularly valuable for its ability to provide direct structural information and quantitative data, often complementing the capabilities of MS frontiersin.org. Mass spectrometry, on the other hand, is crucial for determining the molecular weight and elemental composition of compounds mdpi.comcurrenta.de. High-resolution MS, often coupled with ionization techniques like Electrospray Ionization (ESI), allows for accurate mass measurements, while tandem MS (MS/MS) provides structural details through the analysis of fragmentation patterns mdpi.comcurrenta.de. For example, mass fragmentation patterns have been discussed for thiophene-thiourea derivatives, aiding in their characterization researchgate.net. The combined application of NMR and MS provides a robust approach to unambiguously identify and characterize this compound and its related compounds.

Data Tables

EPR Spectral Data for this compound at 77 K

ParameterValueUnitsNotes
Microwave Frequency9239MHzX-band
Resonance Fields3178, 3392, 3651, 2959, 3739, 2863GaussObserved spectral lines
Zero-Field-Splitting (D*)0.1097cm⁻¹Concentration-dependent

List of Compounds Mentioned

Benzil

Benzophenone

Chloroethyl nitrosourea (B86855) derivatives (CENUs)

Curcumin

Fullerenes

Isopropyl thioxanthone (ITX)

Lomustine

Nimustine

Naphthalene

Pteridines

Riviciclib

Semustine

2-seleno-thymine

Thioxanthene (B1196266)

Thiophene-thiourea derivatives

Thymine

Thyronine hormones (T2, T3, T4)

Triazine-based hydrazone derivatives

2-thiouracil (B1096)

Uracil

This compound

Photophysical Properties and Energy Transfer Processes

Light Absorption and Excited State Formation

Thiopyronine absorbs light in the visible spectrum, a fundamental step in its photochemical activity. Upon absorption of a photon with energy matching the electronic transition, an electron within the molecule is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, creating an excited state quia.com. The characteristic absorption band for this compound is observed at approximately 582 nm researchgate.net. This absorption initiates the cascade of events that define its photophysical behavior.

Radiative and Non-Radiative Decay Pathways

Once in an excited state, molecules like this compound can return to their ground state through various deactivation pathways. These pathways are broadly categorized as radiative decay, which involves the emission of light (fluorescence or phosphorescence), and non-radiative decay, which involves the dissipation of energy as heat or through internal conversion and intersystem crossing edinst.comstackexchange.comdiva-portal.orgcas.cn.

The triplet state of this compound has been a focus of study due to its role in photosensitization. The lifetime of this triplet state is solvent-dependent. In aqueous solutions, methanol, and acetonitrile (B52724), the triplet lifetime is approximately 80 microseconds. However, in more viscous solvents like ethanediol, this lifetime is significantly extended to around 1250 microseconds d-nb.info. These lifetimes are crucial for determining the efficiency of subsequent photochemical reactions.

Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC) is a vital radiationless transition that allows molecules to move from a singlet excited state (S₁) to a triplet excited state (T₁) nih.govresearchgate.netmdpi.comx-mol.netnih.gov. This process is particularly important for photosensitizers, as triplet states are often longer-lived and more reactive than singlet states, facilitating energy and electron transfer. This compound undergoes ISC, populating its triplet manifold d-nb.infomdpi.com. Its intersystem crossing efficiency has been reported to be approximately 45% relative to that of thionine (B1682319) d-nb.info. The presence of heavy atoms within a molecule or its environment can significantly enhance ISC rates, a phenomenon that can be leveraged in the design of more efficient photosensitizers d-nb.infox-mol.netnih.govuni-konstanz.de.

Reactive Oxygen Species (ROS) Generation Mechanisms

This compound is recognized for its potent photodynamic efficiency, acting as a sensitizer (B1316253) that generates reactive oxygen species (ROS) upon light irradiation d-nb.infomicrobiologyresearch.org. This ROS generation is central to its photodynamic activity and typically proceeds via two main mechanisms: Type I and Type II photochemistry x-mol.netresearchgate.netresearchgate.net.

In Type I mechanisms, the photoexcited this compound molecule interacts directly with molecular oxygen or other biological substrates through electron transfer. This process can lead to the formation of radical intermediates, such as the superoxide (B77818) radical anion (O₂•⁻) and hydroxyl radicals (•OH), which are highly reactive ROS x-mol.netresearchgate.netresearchgate.net. The electron transfer can occur from the excited dye to oxygen, or from a donor molecule to the excited dye, initiating a radical chain reaction.

Type II mechanisms involve a direct energy transfer process. The triplet excited state of this compound (³TP*) transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer results in the formation of singlet oxygen (¹O₂), which is a highly reactive and cytotoxic form of ROS x-mol.netresearchgate.netresearchgate.net. This pathway is particularly efficient when the triplet state of the photosensitizer is long-lived and its triplet energy is higher than that of singlet oxygen.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental photophysical process where an electron is transferred between molecules following photoexcitation edinst.com. This compound can engage in PET reactions, for instance, by quenching the triplet states of aromatic ketones via electron transfer, particularly in polar solvents like acetonitrile d-nb.infocapes.gov.br. The energetics of such electron transfer events are often described by the Rehm-Weller equation, which relates the driving force for electron transfer to the reduction potentials of the donor and acceptor and the energy of the excited state edinst.com.

This compound functions as an electron acceptor. Its one-electron reduction potential has been estimated to be approximately -0.41 V versus the saturated calomel (B162337) electrode (s.c.e.), although this value is subject to concentration-dependent effects d-nb.info. In certain molecular probe designs, PET can also lead to a nonfluorescent state of the molecule rsc.org.

Data Tables

PropertyValue(s)NotesSource
Absorption Maximum (λabs)~582 nmCharacteristic absorption band researchgate.net
Triplet Lifetime (τT)~80 µsIn water, methanol, acetonitrile d-nb.info
Triplet Lifetime (τT)~1250 µsIn ethanediol d-nb.info
ISC Efficiency (relative)~45% of thionine's efficiencyComparison to thionine d-nb.info
One-electron Reduction Potential~-0.41 V vs. s.c.e.Approximate value, concentration-dependent d-nb.info

Compound List

This compound (TP)

Thionine

Methylene (B1212753) Blue

Pyronin B (PYR)

2,7-difluoropyronin B

9-methyl-2,7-difluoropyronin B

Molecular Interactions and Biochemical Mechanisms of Thiopyronine

Interaction with Nucleic Acids (DNA and RNA)

Thiopyronine (TP) is known to possess an in vitro binding affinity for nucleic acids, a characteristic that is believed to underpin its microbiocidal and virucidal activities. pnas.org Its structural similarity to other phenothiazine (B1677639) dyes, such as thionine (B1682319) and methylene (B1212753) blue, suggests that it interacts with DNA and RNA through mechanisms like intercalation or groove binding. pnas.org The precise nature of this binding is influenced by factors such as ionic strength. pnas.org

The ability of this compound to bind to nucleic acids has been demonstrated in studies involving the Qβ bacteriophage, which is composed of RNA. pnas.org This interaction is considered a key component of its virucidal effects. pnas.org However, detailed quantitative studies providing specific binding constants (K_d) or the precise stoichiometry for this compound's complexes with purified DNA or RNA are not extensively detailed in the available literature. The determination of binding affinity and stoichiometry for such dye-nucleic acid interactions often employs biophysical techniques like composition-gradient multi-angle light scattering (CG-MALS) and equilibrium binding anisotropy, which can elucidate the stoichiometric ratios and dissociation constants for each binding site within a complex. news-medical.netnih.gov For example, studies on other DNA-binding molecules have successfully used these methods to reveal complex binding mechanisms, including multi-order cooperativity and stoichiometric ratios such as 1:1, 2:1, and 4:2 (protein:DNA). news-medical.net

The binding of phenothiazine dyes to nucleic acids typically induces distinct changes in their spectroscopic properties. chalmers.senih.gov While specific spectra for this compound are not detailed, studies on the closely related dye thionine provide insight into the expected signatures. chalmers.senih.gov These methods, including optical absorption and fluorescence spectroscopy, have been used to confirm the adsorption of this compound to viral RNA. pnas.org

Common spectroscopic changes upon a dye's intercalation into the DNA double helix include:

Absorption Spectroscopy : A decrease in the molar absorptivity (hypochromicity) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift). nih.gov

Circular Dichroism (CD) Spectroscopy : The induction of CD signals (ICD) in the absorption region of the achiral dye molecule. chalmers.senih.gov This occurs due to the dye's transition moments coupling with those of the chirally arranged nucleobases in the DNA helix. chalmers.sespringernature.com The shape and sign of the ICD spectrum can provide information about the geometry of the binding. chalmers.senih.gov

Fluorescence Spectroscopy : The binding of a dye to nucleic acids often leads to quenching or enhancement of its fluorescence. nih.govnih.gov Changes in fluorescence can be titrated to determine binding curves and association constants. nih.gov

These spectroscopic techniques are fundamental tools for characterizing the binding mode (e.g., intercalation vs. groove binding) and affinity of ligands to DNA and RNA. springernature.comnih.gov

Research on the photodynamic effect of this compound in eukaryotic cells indicates that it does not primarily target nuclear DNA for inhibition. In studies using Chinese hamster ovary (CHO) cells, treatment with this compound and visible light led to a delay in cell growth. scalarsymphony.health A corresponding delay was observed in the synthesis of DNA and RNA; however, the maximal synthesis rates were not significantly reduced. scalarsymphony.health This finding led researchers to conclude that the photodynamic effect of this compound does not involve a direct attack on nuclear DNA. scalarsymphony.health

Similarly, experiments in growing yeast cells (Saccharomyces cerevisiae) showed that photodynamic treatment with this compound did not inhibit DNA synthesis. This stands in contrast to other photosensitizers like 8-methoxypsoralen, which did inhibit DNA synthesis under similar conditions. This result provides further evidence that this compound's photodynamic action is not directed at the nuclear DNA of eukaryotic cells.

Cellular ModelExperimental ConditionObserved Effect on DNA/RNA SynthesisConclusionReference
Chinese Hamster Ovary (CHO) CellsPhotodynamic treatment with this compound and visible lightDelay in the maxima of DNA and RNA synthesis, but no significant reduction in the rate.The photodynamic effect does not appear to involve a direct attack on nuclear DNA. scalarsymphony.health
Yeast (Saccharomyces cerevisiae)Photodynamic treatment with this compound and visible lightDNA synthesis was not inhibited.Further evidence that the photodynamic effect does not attack nuclear DNA in eukaryotic cells.

Studies on cell-free protein synthesis in yeast, another cytoplasmic function, showed significant inhibition by the photodynamic action of this compound. tandfonline.com The effect was traced to the damage of aminoacyl-tRNA-synthetase activity, a key component of the protein synthesis machinery. tandfonline.com However, this compound is capable of entering the nucleus, as evidenced by its ability to induce both cytoplasmic and nuclear mutations in a photodynamically sensitive strain of yeast. nih.gov Collectively, these findings indicate that while this compound can access nuclear components, its primary and most immediate damaging effects are localized to cytoplasmic targets. researchgate.nettandfonline.comnih.gov

Interaction with Proteins and Other Biomolecules

While the interaction of various drugs and small molecules with serum albumins like Bovine Serum Albumin (BSA) is a widely studied area, specific research detailing the binding of this compound to BSA is not prominently available in the reviewed literature.

The interaction of ligands with BSA is typically investigated using a suite of spectroscopic and calorimetric techniques to determine binding mechanisms, affinity, and the nature of the forces involved. nih.govplos.orgmdpi.com Standard methods include:

Fluorescence Spectroscopy : Used to study the quenching of BSA's intrinsic tryptophan fluorescence upon ligand binding. This can reveal binding constants (K_b), the number of binding sites (n), and the quenching mechanism (static or dynamic). nih.govmdpi.com

UV-Visible Absorption Spectroscopy : Changes in the absorption spectrum of BSA or the ligand upon complex formation can confirm the interaction. plos.org

Circular Dichroism (CD) Spectroscopy : This technique is employed to detect conformational changes in the secondary structure of BSA (e.g., changes in α-helix content) as a result of ligand binding. plos.orgmdpi.com

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes are often calculated from temperature-dependent binding studies to elucidate the primary forces (e.g., hydrophobic interactions, hydrogen bonds, electrostatic forces) driving the complex formation. plos.orgmdpi.com Although direct data for this compound is lacking, these established methods would be the standard approach for characterizing its potential interactions with BSA.

Conformational Changes Induced by Dye Binding

The binding of small molecules, such as dyes, to biological macromolecules can induce significant conformational changes in the target structure. elifesciences.orgnih.govnih.govplos.org These structural rearrangements are often crucial for the molecule's biological activity and the subsequent cellular response. While direct crystallographic or NMR studies detailing the precise conformational changes induced specifically by this compound on proteins or nucleic acids are not extensively available in the provided search results, the general principles of ligand-induced conformational changes can be applied.

When a dye like this compound binds to a protein, it can occur via an "induced fit" mechanism, where the initial binding event triggers a conformational shift in the protein. elifesciences.org This is in contrast to the "conformational selection" model, where the protein already exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes one of them. elifesciences.org These changes can range from minor side-chain rotations to more substantial movements of entire loops or domains. nih.govplos.org For instance, in 85% of ligand-protein complexes, a small number of side chains (three or less) undergo conformational changes upon ligand binding. nih.gov

The binding of a ligand is driven by a combination of enthalpic and entropic effects, which are reflected in the protein's free-energy landscape. plos.org The binding of this compound to its target would alter this landscape, favoring a new conformational state. These conformational changes are not random but are dictated by the intrinsic structural dynamics of the protein. Normal mode analysis, a computational technique, can be used to predict the likely conformational changes upon ligand binding by examining the lowest-frequency normal modes of the protein's movement. nih.gov

The following table summarizes the types of conformational changes that can be induced by ligand binding, which are applicable to the interaction of this compound with its biological targets.

Type of Conformational ChangeDescriptionPotential Impact on this compound Interaction
Side-Chain Reorientation Rotation of amino acid side chains in the binding pocket. nih.govOptimizes the binding affinity and specificity for this compound.
Loop Movement Flexible loop regions of a protein can shift their position to accommodate the bound ligand. plos.orgCan expose or conceal other binding sites, modulating protein-protein interactions.
Domain Rearrangement Larger, more rigid domains of a protein can move relative to each other.May trigger significant functional changes, such as enzyme activation or inhibition.
Allosteric Effects Binding at one site induces a conformational change at a distant site on the protein. plos.orgAllows for the regulation of protein function by this compound binding at a site other than the active site.

It is important to note that even small, closely related ligands can induce different conformational changes in the same protein target, highlighting the specificity of these interactions. nih.gov Therefore, the precise conformational changes induced by this compound would be unique to its structure and the specific biomolecule it binds to.

Reactive Oxygen Species Interaction with Cellular Components

This compound can act as a photosensitizer, a key component in photodynamic therapy (PDT). acs.orgmdpi.commdpi.com The fundamental mechanism of PDT involves the generation of reactive oxygen species (ROS) upon the activation of the photosensitizer with light of a specific wavelength. acs.orgmdpi.com These ROS are highly cytotoxic and can interact with and damage various essential cellular components. acs.orgfoliamedica.bg

The process begins when this compound absorbs a photon, exciting it to a short-lived singlet state. Through a process called intersystem crossing, it can transition to a longer-lived triplet state. mdpi.com The triplet-state photosensitizer can then initiate two types of photochemical reactions:

Type I Reaction: The excited photosensitizer transfers an electron to molecular oxygen or other substrates, forming radical ions like the superoxide (B77818) anion (O₂⁻•) and hydroxyl radicals (•OH). mdpi.com

Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). mdpi.com

Singlet oxygen is a major cytotoxic agent in PDT and readily reacts with a variety of biomolecules, leading to oxidative damage. mdpi.comfoliamedica.bg The interactions of these ROS with cellular components are summarized below.

Cellular ComponentType of Damage Induced by ROSConsequence of Damage
Lipids Peroxidation of unsaturated fatty acids in cell membranes. foliamedica.bgLoss of membrane integrity, altered fluidity and permeability, leading to necrosis. mdpi.com
Proteins Oxidation of amino acid residues (e.g., tryptophan, methionine, cysteine), cross-linking, and aggregation. foliamedica.bgEnzyme inactivation, disruption of signaling pathways, and cytoskeletal damage.
Nucleic Acids Oxidation of guanine (B1146940) bases (forming 8-oxoguanine), leading to DNA strand breaks. foliamedica.bgMutagenesis, inhibition of DNA replication and transcription, and induction of apoptosis.

The specific type of cell death induced by this compound-mediated PDT, whether apoptosis, necrosis, or autophagy, is often dependent on the intracellular localization of the dye. mdpi.com For example, if this compound localizes in the mitochondria, it can trigger the intrinsic apoptotic pathway. If it accumulates in the cell membrane, the resulting damage is more likely to lead to necrosis. mdpi.com The effectiveness of ROS generation can be influenced by factors within the cellular microenvironment, such as oxygen concentration and the presence of antioxidants. acs.org

Cellular Uptake and Localization Mechanisms

The ability of this compound to exert its biological effects is contingent on its capacity to cross the cell membrane and reach its intracellular targets. The cell membrane, a phospholipid bilayer, acts as a selective barrier. atlanticoer-relatlantique.ca The transport of molecules like this compound across this barrier can occur through several mechanisms.

While it was once thought that lipophilic compounds could freely diffuse across the cell membrane, there is growing evidence that carrier-mediated transport is crucial for many drugs. nih.govmdpi.com Given that this compound is a cationic dye, its passive diffusion across the hydrophobic membrane core may be limited. mdpi.com The cellular uptake of such molecules is often a saturable process, indicating the involvement of specific transport proteins. nih.gov

The potential pathways for this compound uptake are outlined in the table below.

Transport MechanismDescriptionRelevance to this compound
Simple Diffusion Passive movement of small, nonpolar molecules down their concentration gradient directly across the lipid bilayer. atlanticoer-relatlantique.caLikely a minor pathway for the charged and relatively polar this compound molecule.
Facilitated Diffusion Passive transport mediated by channel or carrier proteins. atlanticoer-relatlantique.canumberanalytics.comCould be a significant pathway if specific transporters for organic cations recognize this compound.
Active Transport Movement against a concentration gradient, requiring energy (ATP) and specific transporter proteins. atlanticoer-relatlantique.canumberanalytics.comPossible, particularly if the cell actively accumulates the dye.
Endocytosis The cell membrane engulfs the molecule to form an intracellular vesicle. This includes phagocytosis, pinocytosis, and receptor-mediated endocytosis. atlanticoer-relatlantique.cawilhelm-lab.comA plausible mechanism, especially for aggregated forms of the dye or if it binds to receptors on the cell surface.

The specific transporters involved in this compound uptake are not definitively identified in the provided search results. However, studies on similar molecules suggest that transporters for amino acids or other organic cations could be involved. nih.gov For example, L-type amino acid transporters (LATs) are known to transport various iodothyronines. nih.gov

Once inside the cell, this compound does not distribute uniformly but instead localizes to specific subcellular compartments. This compartmentalization is critical to its mechanism of action. The interactions between organelles, such as mitochondria and lysosomes, are also crucial for cellular homeostasis and can be influenced by the presence of xenobiotics. frontiersin.orgnih.gov

Mitochondria: As the primary sites of cellular respiration and ATP production, mitochondria are a key target for many cationic dyes due to their negative membrane potential. researchgate.net Some fluorescent probes are specifically designed to accumulate in mitochondria. researchgate.netresearchgate.net Localization of a photosensitizer like this compound in mitochondria can lead to ROS-induced damage to the mitochondrial membrane, disrupting the electron transport chain and initiating apoptosis. frontiersin.org

Lysosomes: These acidic organelles are involved in the degradation of macromolecules and cellular waste. frontiersin.org They can sequester basic compounds. The interaction between mitochondria and lysosomes is vital for processes like mitophagy, the selective removal of damaged mitochondria. nih.govresearchgate.net Some studies have shown that certain drugs can increase the colocalization of mitochondria and lysosomes. researchgate.net

Nucleoli: The nucleolus is a sub-compartment of the nucleus involved in ribosome biogenesis. Some fluorescent probes have been observed to migrate from the mitochondria to the nucleolus during cell injury or death, a phenomenon that could potentially apply to this compound. researchgate.netresearchgate.net

The specific localization of this compound can be influenced by the cell type and its metabolic state. The dynamic interplay and communication between these organelles are complex, and the introduction of a molecule like this compound can perturb these interactions. frontiersin.orgnih.gov

Cells can develop resistance to cytotoxic agents like this compound through various mechanisms that prevent the drug from reaching its target at a sufficient concentration. lumenlearning.comoregonstate.educationnih.gov These resistance mechanisms can be intrinsic or acquired through exposure to the compound.

Resistance MechanismDescriptionPotential Relevance to this compound
Decreased Drug Accumulation This is one of the most common forms of drug resistance. nih.govReduced Influx: Alterations or downregulation of the specific transporters responsible for this compound uptake would decrease its intracellular concentration. lumenlearning.comnih.govIncreased Efflux: Upregulation of efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell. This is a common mechanism for multidrug resistance. oregonstate.educationnih.gov
Altered Drug Target Spontaneous mutations in the gene encoding the molecular target of this compound can reduce its binding affinity. oregonstate.educationIf this compound binds to a specific protein or nucleic acid sequence, mutations in that target could confer resistance.
Altered Drug Metabolism The cell may increase the expression of enzymes that chemically modify and inactivate this compound. oregonstate.educationnih.govEnzymatic modification, such as glycosylation or phosphorylation, could render this compound unable to bind its target or generate ROS. lumenlearning.com
Sequestration The drug can be sequestered in cellular compartments, such as lysosomes, preventing it from reaching its site of action.Increased lysosomal sequestration could be a mechanism to lower the effective concentration of this compound in other parts of the cell.

The development of drug resistance is a significant challenge in chemotherapy and photodynamic therapy. Strategies to overcome resistance include the use of nanocarriers to alter the drug's uptake pathway and bypass efflux pumps. nih.gov

Redox Chemistry and Electron Transfer in Biological Systems

Redox reactions, involving the transfer of electrons, are fundamental to many biological processes, including cellular respiration and photosynthesis. fiveable.mesolubilityofthings.com The redox properties of a molecule like this compound determine its ability to participate in these electron transfer reactions.

The transfer of electrons in biological systems is often facilitated by a series of protein complexes and coenzymes, such as NAD⁺ and FAD, which act as electron carriers. fiveable.mesolubilityofthings.com Electron transfer can occur through an outer-sphere mechanism, where the electron donor and acceptor are not directly linked, or an inner-sphere mechanism. The rate of these reactions is influenced by the redox potentials of the participating molecules. nih.govnih.gov

This compound, as a photosensitizer, is intimately involved in photo-induced electron transfer. nih.gov Upon light absorption, its redox potential is altered, enabling it to either accept or donate electrons, leading to the formation of ROS as described in section 5.2.3. mdpi.com The redox potential of this compound can be modulated, for instance, through chemical modification, which can influence the efficiency of electron transfer and subsequent biological effects. nih.govresearchgate.net

The redox chemistry of this compound is also relevant to its interactions with cellular redox buffers, such as the glutathione (B108866) system. fiveable.me High levels of glutathione in some cells can counteract the oxidative stress induced by this compound, representing a potential mechanism of resistance. acs.org

The study of proton-coupled electron transfer (PCET) is also pertinent, where an electron and a proton are transferred together. nih.gov This is a common mechanism in the redox chemistry of many biological molecules, such as tyrosine, and could play a role in the reactions of this compound within the complex biological milieu. nih.gov

Electrochemical Characterization in Biological Contexts

The electrochemical properties of a compound are fundamental to understanding its behavior in a biological system, as they dictate the potential for electron transfer reactions. In biological contexts, these characteristics are typically evaluated at a physiological pH of around 7.4. pressbooks.pubresearchgate.net The standard reduction potential (E°'), measured at pH 7, provides a standardized measure of a molecule's tendency to acquire electrons and become reduced. pressbooks.pubwikipedia.org

The electrochemical behavior of pyronin derivatives, which share a core structure with this compound, has been investigated using techniques like cyclic voltammetry (CV) in phosphate (B84403) buffer solutions at pH 7.4 to mimic physiological conditions. researchgate.net For instance, a study on a benzylthiol-substituted pyronin (BTP), a close structural relative of this compound, provided insights into its redox activity. researchgate.net Cyclic voltammetry and electrochemiluminescence (ECL) tests revealed that such derivatives are electrochemically active. researchgate.net Specifically, the cathodic (reduction) ECL emission for BTP was observed with a peak potential at -0.54 V versus a Saturated Calomel (B162337) Electrode (SCE) in an aqueous buffer. researchgate.net

Table 1: Electrochemical Data for a this compound-Related Derivative in a Biological Context

Parameter Value Conditions Source
Cathodic ECL Peak Potential -0.54 V (vs. SCE) 0.1 M PBS (pH 7.4) researchgate.net

Interaction with Redox Active Species and Enzymes

This compound's biological activity is significantly mediated through its interaction with molecular oxygen and the subsequent generation of reactive oxygen species (ROS). This process is typically initiated by the absorption of light, which elevates the this compound molecule to an excited triplet state. nih.gov

In what is known as a Type I photodynamic mechanism, the excited photosensitizer can interact directly with a substrate molecule through hydrogen-atom abstraction or electron transfer, creating free radicals. nih.gov These radicals can then react with molecular oxygen (O₂) to produce the superoxide radical anion (O₂•⁻). nih.gov Studies on transient intermediates of this compound in aqueous solutions support a mechanism where the reaction of a metastable radical form with oxygen regenerates the ground-state this compound and reduces O₂ to superoxide. google.com This superoxide anion is a key ROS that can subsequently lead to the formation of other reactive species, such as hydrogen peroxide. nih.gov The photodynamic effect of this compound on DNA is understood to proceed via a redox mechanism involving an oxidized sensitizer (B1316253) radical as a key intermediate. capes.gov.br

The primary ROS generated by this compound's photodynamic action are substrates for endogenous antioxidant enzymes. Key enzymes in cellular defense against oxidative stress include superoxide dismutase (SOD) and catalase. xiahepublishing.com Superoxide dismutase catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. xiahepublishing.comcsic.es Catalase, in turn, is responsible for the decomposition of hydrogen peroxide into water and oxygen. xiahepublishing.comwikipedia.org While this compound is known to generate the superoxide radicals that these enzymes act upon, direct interaction studies between this compound itself and enzymes like catalase or superoxide dismutase are not extensively detailed in the available literature. The relationship is primarily indirect: this compound produces the ROS, and the enzymes then function to neutralize these reactive species as part of the cell's natural antioxidant defense system. xiahepublishing.com

Table 2: Interaction of this compound with Redox Active Species

Interacting Species Product(s) Mechanism Source
Molecular Oxygen (O₂) Superoxide Radical Anion (O₂•⁻) Type I Photodynamic Reaction nih.govgoogle.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzylthiol-substituted pyronin (BTP)
Superoxide
Hydrogen Peroxide
Oxygen
DNA (Deoxyribonucleic acid)
Superoxide Dismutase (SOD)

Photodynamic Action Studies with Thiopyronine

Mechanisms of Photodynamic Damage in Cellular Models

Induction of Cellular Damage and Growth Inhibition in Unicellular Organisms

Thiopyronine has demonstrated efficacy in inducing damage and inhibiting the growth of various unicellular organisms through photodynamic action. Research has shown that this compound, along with other photosensitizers like Methylene (B1212753) Blue and Thionine (B1682319), can adsorb onto bacteriophages, such as Qbeta bacteriophage, suggesting a potential for inactivation usp.br. In bacterial suspensions, this compound is rapidly and strongly adsorbed by Proteus bacteria. However, its photodynamic inactivation rate is affected by irreversible reduction by the bacteria, which decreases the concentration of the oxidized dye available for activation researchgate.net. This interaction highlights this compound's capacity to interact with and potentially damage microbial cells.

Generation and Role of Reactive Oxygen Species in Damage Induction

The photodynamic activity of this compound is intrinsically linked to its ability to generate reactive oxygen species (ROS) upon light activation. This compound exhibits a high velocity of free radical generation and reoxidation, contributing to its potent photodynamic effectiveness researchgate.net. When this compound absorbs light, it transitions to an excited state, which can then transfer energy to molecular oxygen. This process generates highly reactive ROS, such as singlet oxygen mdpi.comsmw.ch. These ROS are critical mediators of cellular damage, capable of oxidizing vital biomolecules including lipids, proteins, and nucleic acids like DNA and guanosine (B1672433) researchgate.netnih.govnih.gov. The oxidative damage induced by ROS can lead to cellular dysfunction, apoptosis, and growth inhibition mdpi.comnih.govnih.gov.

Comparative Studies with Other Photosensitizers

This compound has been directly compared with other common photosensitizers, such as Methylene Blue and Pyronine, revealing distinct differences in their photodynamic properties and effectiveness. This compound demonstrates outstanding photodynamic effectiveness, surpassing that of Methylene Blue and Pyronine, which is attributed to several key physical-chemical properties researchgate.net.

These properties include a high velocity of free radical generation and reoxidation, a relatively positive reduction potential for its oxidized free radical, and an irreversible oxidation behavior of its leuco form, unlike the reversible behavior of leuco-methylene blue researchgate.net. Furthermore, this compound exhibits a fairly high equilibrium constant for complex formation with DNA, suggesting a strong interaction with genetic material researchgate.net. While both this compound and Methylene Blue are adsorbed by Proteus bacteria, this compound's irreversible reduction by these cells impacts its inactivation rate, whereas Methylene Blue's reduction is not inhibited by oxygen researchgate.net.

PropertyThis compoundMethylene BluePyronine
Photodynamic EffectivenessOutstanding researchgate.netHighHigh
Velocity of Free Radical GenerationHigh researchgate.netNot specifiedNot specified
Velocity of Reoxidation of Free RadicalHigh researchgate.netNot specifiedNot specified
Reduction Potential of Oxidized Free RadicalFairly positive researchgate.netNot specifiedNot specified
Leuco-dye Oxidation BehaviorIrreversible researchgate.netReversibleNot specified
DNA Complex Formation ConstantFairly high researchgate.netNot specifiedNot specified
Effect on Proteus bacteria (inactivation)Adsorbed quickly and strongly; reduced irreversibly, decreasing inactivation rate researchgate.netAdsorbed to similar extent; reduction not inhibited by oxygen researchgate.netNot specified

This compound, along with Methylene Blue and Thionine, is also recognized as a dye compound that can be utilized in photodynamic therapy (PDT) and sonodynamic therapy (SDT) google.com. These dyes, belonging to classes like phenothiazines and xanthenes, are foundational in photodynamic applications google.comgoogle.com. Comparative studies also indicate that this compound, Methylene Blue, and Thionine can adsorb onto Qbeta bacteriophage, suggesting a common mechanism of interaction with viral particles usp.br.

List of Compounds Mentioned:

this compound

Methylene Blue

Thionine

Pyronine

Pyronine G

Eosin Y

Eosin B

Rose Bengal

Erythrosine B

Fluorescein

Phloxin

Fluorone dyes

Rhodamine dyes

Rhodamine 6G

Rhodamine B

Rhodamine 123

Alexa family

Malachite green

Crystal violet

Victoria blue

Toluidine blue

Nile blue

Taylor's Blue

Azure A

Azure B

Azure C

Kryptocyanines (EDKC)

Benzophenoxazines

Benzothiazines

Chalkogenapyryliums

Merocyanine dyes

Merocyanine 540

Cytochrome C

Hypericin

Applications of Thiopyronine As Research Probes and Tools

Fluorescent Probes for Specific Ions and Biomolecules

The thiopyronine framework allows for the design of "turn-on" fluorescent probes. These probes are typically engineered to be non-fluorescent in their baseline state. Upon selective interaction with a target molecule, a conformational or chemical change is induced in the probe, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.

Metal Ion Sensing (e.g., Hg²⁺)

Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses significant environmental and health risks. rsc.org Consequently, the development of sensitive and selective probes for its detection is of great importance. rsc.orgnih.gov While many fluorescent sensors for mercury are based on rhodamine and other fluorophores, the principles can be adapted to the this compound scaffold. nih.govnih.gov Probes are often designed with a recognition site that specifically binds to Hg²⁺. This binding event triggers a structural change, such as the opening of a non-fluorescent spirolactam ring into a highly fluorescent open-cycle form, leading to a "turn-on" signal. nih.gov This strategy allows for both colorimetric and fluorometric detection.

A novel fluorescent probe, TPH, was specifically designed for the detection of Hg²⁺ in aqueous environments. rsc.org This probe demonstrated the ability to quantitatively detect Hg²⁺ with a low detection limit, making it suitable for monitoring mercury in water samples. rsc.org

Probe CharacteristicFindingSource(s)
Target Ion Mercury (Hg²⁺) rsc.org
Probe Example TPH rsc.org
Detection Limit (LOD) 16 nM rsc.org
Linear Range 0–2.5 μM rsc.org
Application Monitoring Hg²⁺ in water samples rsc.org

Detection of Reactive Oxygen Species (e.g., Hydroxyl Radical)

Reactive oxygen species (ROS) are highly reactive molecules, such as the hydroxyl radical (•OH), that are produced during normal cellular metabolism. frontiersin.org Imbalances in ROS levels can lead to oxidative stress and cellular damage. The hydroxyl radical is the most reactive of these species, but its extremely short half-life makes it difficult to detect directly. frontiersin.orgubt-uni.net

Fluorescent probes offer a sensitive method for monitoring •OH in biological systems. frontiersin.org Evidence suggests that photoexcited this compound can generate singlet oxygen (¹O₂), another type of ROS. researchgate.net Research has also shown that thiourea (B124793) dioxide, a related sulfur-containing compound, can generate hydroxyl radicals from hydrogen peroxide, challenging the traditional view of these molecules solely as radical scavengers. nih.gov This reactivity can be harnessed to design probes where the this compound core or a functional group attached to it selectively reacts with a specific ROS like the hydroxyl radical. This reaction disrupts the probe's electronic structure, leading to a change in its fluorescence, often a "turn-on" response. frontiersin.org

Sensing Biogenic Amines and Other Metabolites

Biogenic amines, such as histamine, cadaverine, and putrescine, are nitrogenous compounds that serve as important biomarkers for monitoring food spoilage and are involved in numerous biological processes. researchgate.netrsc.org The development of fluorescent sensors for the rapid detection of these amines is an active area of research. researchgate.netrsc.orgnih.gov

Research into rosamine dyes, which share a xanthene core with this compound, has shown that their photophysical properties are sensitive to the presence of various biogenic amines, causing observable changes in their absorption and fluorescence spectra. researchgate.net This indicates the potential for developing this compound-based probes for amine detection. The interaction mechanism often involves a reaction between the amine and the dye, which alters the fluorophore's conjugation and, consequently, its optical properties. rsc.orgresearchgate.net

Research AreaFindingsSource(s)
Target Analytes Biogenic Amines (BAs) researchgate.netrsc.org
Sensing Principle Reaction with dye alters photophysical properties rsc.orgresearchgate.net
Significance BAs are important biomarkers for food quality and biological processes researchgate.net
Probe Development Potential for this compound-based probes based on reactivity of related dyes researchgate.net

pH Sensing Applications

The pH of subcellular compartments is tightly regulated and plays a critical role in cellular function. researchgate.netrsc.org Fluorescent probes that can accurately measure pH in these organelles are invaluable tools. rsc.orgnih.gov Probes based on the pyronine scaffold have been designed to be pH-sensitive. researchgate.netresearchgate.net These sensors often exist in two forms (e.g., amino- and imino- forms) that are in equilibrium, with the balance being dependent on the proton concentration. researchgate.netresearchgate.net

This pH-triggered transformation results in a change in the probe's fluorescence, which can be a ratiometric shift (where the ratio of fluorescence intensity at two different wavelengths changes) or a "turn-on" response. researchgate.netrsc.org For instance, a probe might be non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of a lysosome. rsc.org Researchers have developed pyronine-based probes that respond to pH changes within the specific ranges found in organelles like lysosomes (acidic) or in the cytoplasm (neutral). researchgate.netresearchgate.net

Intracellular Imaging Agents in Research Models

The ability of this compound and its derivatives to permeate live cells and localize within specific subcellular structures makes them excellent candidates for imaging agents. researchgate.netsigmaaldrich.com Their fluorescence allows for the visualization of organelles and the tracking of dynamic cellular processes in real-time. biorxiv.orgnanolive.com

Live-Cell Imaging of Organelles (e.g., Mitochondria, Nucleoli, Lysosomes)

This compound-based probes have been developed for targeted imaging of several key organelles. researchgate.net The specific chemical structure of the probe dictates its destination within the cell.

Mitochondria: As the powerhouses of the cell, mitochondria maintain a membrane potential that can be exploited for probe accumulation. protocols.ioucl.ac.uk Cationic dyes, including derivatives of pyronine and rhodamine, are drawn to the negatively charged mitochondrial matrix, allowing for specific staining and analysis of mitochondrial health. nih.govprotocols.io

Lysosomes: These organelles have an acidic interior, a feature used to design probes that become fluorescent or are retained specifically within the lysosomal lumen. researchgate.netresearchgate.netthermofisher.com Probes have been designed based on aminopyronine that can visualize lysosomes. researchgate.netresearchgate.net

Nucleoli/Nucleus: Interestingly, some probes show dual-targeting capabilities. For example, certain aminofluorene-based probes have been shown to initially localize in lysosomes and then migrate to the nucleus under specific conditions like cellular stress. researchgate.net At higher concentrations, some of these probes can serve as stable dyes for imaging the nucleus in living cells. researchgate.net

This organelle-specific localization is critical for studying cellular function and dysfunction, allowing researchers to observe the morphology and dynamics of mitochondria, lysosomes, and other structures in living systems. sigmaaldrich.commdpi.com

OrganelleTargeting Strategy / ObservationSource(s)
Mitochondria Accumulation driven by mitochondrial membrane potential nih.govprotocols.ioucl.ac.uk
Lysosomes Accumulation in the acidic environment; pH-sensitive fluorescence researchgate.netresearchgate.netthermofisher.com
Nucleus / Nucleoli Observed with certain probes, sometimes at higher concentrations or after migration from other organelles researchgate.net

Visualization of Biological Events in Live Cells, Zebrafish, and Small Animal Models (for research)

This compound and its derivatives are instrumental in the real-time visualization of dynamic biological events within living systems. Their ability to permeate cell membranes and emit bright fluorescence upon excitation makes them suitable for live-cell imaging. researchgate.netbiotium.comthermofisher.com These dyes have been successfully employed to label and track various cellular components and processes. researchgate.netresearchgate.net

In the realm of developmental biology and toxicology, zebrafish (Danio rerio) have become a popular model organism due to their optical transparency in early life stages. nih.govoulu.fi this compound-based probes have been utilized to monitor biological processes in live zebrafish, offering insights into normal development and the effects of external agents. researchgate.netoulu.firesearchgate.net For instance, researchers have used fluorescent probes to visualize nitric oxide production in living zebrafish. researchgate.net

The application of this compound extends to small animal models, which are crucial for preclinical research. nih.govmdpi.comharvard.edu In vivo imaging with this compound-related compounds allows for the non-invasive monitoring of biological activities and disease progression in organisms like mice. researchgate.netwikimedia.orgacs.org This capability is invaluable for studying the efficacy of potential therapeutic interventions and understanding the complex interplay of biological systems in a whole-organism context. researchgate.netmdpi.com

Table 1: Research Applications of this compound in Biological Visualization

Application Area Model System Biological Event Monitored Key Findings
Live Cell Imaging Cultured Cells (e.g., HeLa) Mitochondrial dynamics, lysosomal alkalization Successful monitoring of organelle function and response to stimuli. researchgate.net
Developmental Biology Zebrafish (Danio rerio) Nitric oxide production, general biological processes Enabled real-time in situ tracking of signaling molecules and developmental events. researchgate.netresearchgate.net

Monitoring of Redox Fluctuations and Biological Activity in vitro

The cellular redox state, largely determined by the balance of reducing and oxidizing species, is a critical indicator of cellular health and function. nih.gov this compound-based fluorescent probes have been developed to monitor these redox fluctuations in vitro. wikimedia.org These probes can respond to changes in the intracellular environment, providing researchers with a tool to study oxidative stress and other redox-related cellular processes. researchgate.netnih.gov Multiphoton imaging of endogenous fluorophores like NADH and FAD is a noninvasive method for monitoring cellular metabolic activity. nih.gov

Beyond redox monitoring, this compound and its derivatives can be used to assess broader biological activity in vitro. nih.govnih.govepo.org For example, changes in the fluorescence of these probes can indicate enzymatic activity or alterations in the cellular environment in response to various stimuli. researchgate.net This makes them valuable for high-throughput screening assays in drug discovery and for fundamental studies of cellular function. researchgate.netnih.gov

Photochemical Tools in Mechanistic Studies

The interaction of this compound with light has been harnessed to investigate fundamental photochemical and photophysical processes.

Investigation of Photo-Induced Dark States in Fluorescent Molecules

The fluorescence of a molecule can be temporarily or permanently quenched through various photophysical processes, leading to so-called "dark states." Understanding these dark states is crucial for optimizing the performance of fluorescent probes. Mechanistic studies have explored the photoinduced electron transfer processes that can lead to the quenching of fluorescence in various dyes. nih.gov While not directly mentioning this compound, these studies provide a framework for understanding similar processes that could affect its fluorescence. The study of transient intermediates of this compound under flash excitation has provided insights into its photochemical behavior. google.com

Probing Protein-Dye Interactions for Fundamental Understanding

The binding of dyes like this compound to proteins is a fundamental process with implications for their use as biological stains and probes. pnas.org Studies have investigated the adsorption of cationic organic dyes, including this compound, onto biological macromolecules like bacteriophages. pnas.orgpnas.org These investigations have revealed that at high dye-to-virus ratios, the dyes tend to bind as aggregates, which can lead to self-quenching of their fluorescence. pnas.orgpnas.org Conversely, at lower ratios, monomeric binding is observed. pnas.orgpnas.org Understanding these binding modes is essential for interpreting fluorescence data and designing effective labeling strategies.

Detection of Sulfur Mustard Simulants in Chemical Sensing Research

The reactivity of the thioether group in sulfur mustard and its simulants has been exploited for the development of selective fluorescent probes. nih.govacs.orgrsc.orgutexas.edumdpi.com A novel fluorescent probe was developed that undergoes a highly selective reaction with a sulfur mustard simulant, resulting in the formation of a brightly fluorescent this compound derivative. nih.gov This "turn-on" fluorescence response is accompanied by a significant shift in the absorption spectrum, allowing for sensitive and selective detection. nih.gov The probe demonstrated the ability to detect the simulant at very low concentrations in both solution and the gas phase. nih.gov

Table 2: Performance of a this compound-Based Fluorescent Probe for Sulfur Mustard Simulant Detection

Parameter Value Significance
Detection Limit (Solution) 1.2 µM High sensitivity for detecting trace amounts in liquid samples. nih.gov
Detection Limit (Gas Phase) 0.5 ppm Enables the detection of airborne chemical threats. nih.gov
Fluorescence Quantum Yield (Probe) < 0.002 The probe is essentially non-fluorescent in its initial state. nih.gov
Fluorescence Quantum Yield (this compound Derivative) 0.53 A dramatic increase in fluorescence upon reaction with the analyte. nih.gov
Fluorescence Signal Enhancement Up to 850-fold Provides a high-contrast signal for unambiguous detection. nih.gov

Photocatalysis and Energy Transfer in Chemical Systems

This compound can participate in photocatalytic reactions and energy transfer processes, making it a subject of interest in physical chemistry and materials science. google.comexaly.comresearchgate.netduke.eduacs.orgfemto-st.frnih.gov

Cationic organic dyes like this compound are effective quenchers of the triplet states of aromatic ketones. acs.orgcapes.gov.bracs.org This quenching can occur via energy transfer, leading to the formation of the triplet excited state of the dye. researchgate.netacs.orgacs.org The efficiency of this process is often very high, with rate constants approaching the diffusion-controlled limit. researchgate.netacs.org These photoinduced energy and electron transfer processes are fundamental to many chemical and biological systems. duke.eduacs.orgacs.org

The ability of photosensitizers to absorb light and transfer the energy to other molecules is the basis of photodynamic therapy and various photocatalytic applications. nih.govnih.govsemanticscholar.org In the presence of light and a suitable electron donor or acceptor, this compound can initiate chemical transformations. google.com For example, studies have investigated the photoreduction of other dyes in the presence of a sensitizer (B1316253). exaly.com The formation of transient intermediates of this compound upon light excitation is key to its role in these processes. google.comgoogleapis.com

Table 3: Mentioned Compounds

Compound Name
This compound
Pyronine
Methylene (B1212753) Blue
Thionine (B1682319)
Psoralen
Proflavine
Eosin Y
Safranine T
Benzophenone
Xanthone
Thioxanthone
Benzil
N-methylacridone
Michler's ketone
p-(dimethylamino)benzophenone
3,6-bis(dimethylamino)thioxanthone
Sulfur Mustard
2-chloroethyl ethyl sulfide (B99878) (CEES)
NADH
FAD

Theoretical and Computational Chemistry Studies of Thiopyronine

Quantum Chemical Calculations

Quantum chemistry offers a framework for calculating the states and properties of electrons within a molecular system based on the principles of quantum mechanics. nih.gov For complex molecules like thiopyronine, approximate solutions to the Schrödinger equation, primarily through methods like Density Functional Theory (DFT), are employed to balance computational cost with accuracy. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net This method is applied to determine the optimized geometric structure of this compound, corresponding to its lowest energy state. From this optimized geometry, a host of electronic properties can be calculated, providing a detailed understanding of the molecule's intrinsic characteristics. DFT calculations for organic dyes are typically performed using hybrid functionals, such as B3LYP or ωB97XD, in conjunction with basis sets like 6-311++G** to achieve reliable results. nih.gov

Table 1: Key Electronic Properties Obtainable from DFT Calculations for this compound

Property CalculatedSignificance and Description
Optimized Molecular Geometry Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Ground State Energy The total electronic energy of the molecule in its most stable, unexcited state. This is used as a baseline for calculating other properties.
Electronic Distribution Describes how electron density is spread across the molecule, which is fundamental to understanding its polarity and reactivity.
Frontier Molecular Orbitals Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and shapes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the behavior of molecules in their electronically excited states. rsc.org It is particularly effective for calculating the vertical excitation energies, which correspond to the absorption of light. claremont.edu For a dye like this compound, TD-DFT can simulate its UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). ug.edu.ghnih.gov These calculations help elucidate the nature of electronic transitions, such as identifying them as π→π* or n→π* transitions, which are characteristic of chromophores. rsc.org

Table 2: Parameters from TD-DFT Analysis of this compound's Excited States

ParameterUnitDescription
Excitation Energy (E) eVThe energy required to promote an electron from a ground state orbital to an excited state orbital. This corresponds to a specific wavelength of light.
Wavelength (λmax) nmThe wavelength at which the molecule absorbs light most strongly for a given electronic transition.
Oscillator Strength (f) DimensionlessA theoretical measure of the intensity of an electronic transition. A higher value indicates a more probable, and thus stronger, absorption band.
Transition Character N/ADescribes the nature of the orbitals involved in the excitation (e.g., HOMO → LUMO) and the type of transition (e.g., π→π*).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a key parameter; a smaller gap generally implies that the molecule can be excited by lower-energy light, corresponding to absorption at longer wavelengths. youtube.com For dyes with a donor-π-acceptor structure, the HOMO is often localized on the electron-donating part of the molecule, whereas the LUMO is localized on the electron-accepting part. nih.govnih.gov

Table 3: Frontier Molecular Orbital Properties of this compound

ParameterDescription
E_HOMO The energy level of the highest occupied molecular orbital. Its value is related to the ionization potential, or the ease of removing an electron.
E_LUMO The energy level of the lowest unoccupied molecular orbital. Its value is related to the electron affinity, or the ability to accept an electron.
ΔE_gap (E_LUMO - E_HOMO) The energy difference between the LUMO and HOMO. This gap is a crucial indicator of the molecule's kinetic stability and the energy of its lowest electronic transition.

Table 4: Calculated Dipole Moment Data for this compound

ParameterUnitDescription
μ_g DebyeThe dipole moment of the molecule in its electronic ground state, calculated from the optimized geometry.
μ_e DebyeThe dipole moment of the molecule in its first significant electronic excited state.
Δμ (μ_e - μ_g) DebyeThe change in dipole moment upon excitation. A large, positive value suggests a significant charge transfer character for the electronic transition.

The Density of States (DOS) provides a graphical representation of the number of available molecular orbitals at each energy level. A DOS spectrum allows for a clear visualization of the HOMO and LUMO levels and the corresponding energy gap, offering a broader picture of the molecule's electronic structure beyond just the frontier orbitals.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding molecular reactivity. researchgate.net It is a 3D map of the electrostatic potential plotted onto the electron density surface of the molecule. researchgate.netresearchgate.net Different colors on the MEPS indicate regions of varying charge potential:

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

The MEPS provides a chemically intuitive picture of the charge distribution and helps identify the most likely sites for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. nih.gov This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. medjchem.com By analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can determine the stabilization energies associated with electron delocalization. This analysis reveals the specific orbital interactions that contribute to the molecule's stability and electronic properties. nih.govmedjchem.com

Table 5: Key Outputs of NBO Analysis for this compound

NBO ParameterDescription
Natural Atomic Charges Provides a measure of the electron density centered on each atom, offering a more detailed view of charge distribution than dipole moments alone.
Bonding Analysis Characterizes the nature of chemical bonds (e.g., σ, π) and the contribution of atomic orbitals to these bonds.
Donor-Acceptor Interactions Identifies key stabilizing interactions, such as the delocalization of electron density from a lone pair (LP) into an antibonding orbital (π) or from a bonding orbital (σ) into an antibonding orbital (σ).
Second-Order Perturbation Energy (E(2)) Quantifies the stabilization energy (in kcal/mol) for each donor-acceptor interaction. A larger E(2) value indicates a stronger interaction and greater electron delocalization.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations can elucidate its behavior in solution and its interactions with biological macromolecules.

In solution, dye molecules like this compound have a tendency to form dimers and larger aggregates. This process is influenced by factors such as concentration, solvent properties, and temperature. MD simulations can model these phenomena by simulating the interactions between multiple this compound molecules in a solvent box.

Computational studies on similar dye systems have shown that dimerization is often the initial step in the aggregation process. These simulations can reveal the preferred orientation of the molecules in a dimer, which is governed by a balance of electrostatic and van der Waals interactions. For instance, simulations can predict whether a face-to-face (sandwich) or head-to-tail (J-aggregate) arrangement is more stable. While specific MD studies on this compound dimerization are not extensively documented in publicly available literature, the principles derived from simulations of other organic dyes are applicable.

The aggregation of this compound can be further investigated by increasing the number of molecules in the simulation. These larger-scale simulations can track the formation of oligomers and provide insights into the morphology of the aggregates. Understanding aggregation is crucial as it can significantly alter the photophysical properties of the dye, often leading to quenching of fluorescence.

Table 1: Key Parameters in MD Simulations of Dye Aggregation

Parameter Description Relevance to this compound Aggregation
Force Field A set of empirical energy functions and parameters used to describe the potential energy of a system of atoms or molecules. Determines the accuracy of the interactions between this compound molecules and with the solvent.
Solvent Model A computational model used to represent the solvent in the simulation. The choice of solvent (e.g., water, ethanol) and its representation (explicit vs. implicit) will affect the aggregation behavior.
Concentration The number of dye molecules per unit volume in the simulation box. Higher concentrations generally promote aggregation.
Temperature and Pressure Thermodynamic conditions of the simulation. These parameters can influence the kinetics and thermodynamics of aggregation.
Simulation Time The duration of the MD simulation. Longer simulation times are often required to observe the formation of larger aggregates.

This compound is known to interact with biomolecules such as proteins and nucleic acids. MD simulations are a valuable tool for studying these interactions at a molecular level, providing details that are often difficult to obtain experimentally.

DNA Binding: The interaction of this compound with DNA is of particular interest due to its potential applications in photodynamic therapy and as a fluorescent probe. MD simulations can model the different modes of binding, such as intercalation (insertion between base pairs), minor groove binding, or external electrostatic binding. For example, simulations of similar planar aromatic dyes have shown that intercalation leads to a significant stabilization of the dye-DNA complex and can cause local distortions in the DNA structure. Studies on related molecules like 6-thioguanine (B1684491) have utilized MD simulations to understand their impact on DNA structure. nih.gov

Table 2: Common Techniques in MD Simulations of Dye-Biomolecule Interactions

Technique Description Application to this compound
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To generate an initial model of the this compound-biomolecule complex.
Steered MD (SMD) Applies an external force to pull the ligand away from the binding site, providing insights into the unbinding pathway and forces. To study the mechanism and energetics of this compound unbinding from a protein or DNA. youtube.com
Free Energy Calculations Methods like MM/PBSA and MM/GBSA are used to estimate the binding free energy of the complex. To quantify the strength of the interaction between this compound and its biological target.

Computational Approaches to Photophysical Phenomena

Computational chemistry offers a suite of methods to predict and understand the photophysical properties of molecules, such as their absorption and emission of light. These approaches are particularly useful for designing new dyes with tailored properties.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Computational models can predict these shifts by calculating the electronic transition energies in the gas phase and in the presence of a solvent model.

Quantum mechanics/molecular mechanics (QM/MM) approaches, where the dye is treated with quantum mechanics and the solvent with a simpler molecular mechanics model, are particularly powerful for this purpose. torvergata.it These models can account for both general solvent effects (polarity) and specific interactions (hydrogen bonding). While extensive solvatochromism studies specifically on this compound are not widely published, the methodologies have been successfully applied to a vast range of organic dyes, demonstrating their predictive power. torvergata.it

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing).

Computational methods, particularly time-dependent density functional theory (TD-DFT), can be used to calculate the rates of these processes. The radiative decay rate is related to the oscillator strength of the electronic transition, while non-radiative rates are more complex to calculate as they involve transitions between different potential energy surfaces.

Recent computational studies on the closely related pyronin dyes have demonstrated the ability of quantum-mechanical predictions to guide the design of brighter fluorophores. nih.gov These studies show that theoretical calculations can predict trends in quantum yields that are in good agreement with experimental measurements. nih.gov For instance, substitutions on the pyronin scaffold were computationally screened to identify modifications that would decrease non-radiative decay and thus enhance the quantum yield. nih.gov Given the structural similarity between pyronin and this compound, similar computational strategies are expected to be applicable for predicting and improving the photophysical properties of this compound.

Table 3: Predicted and Experimental Photophysical Properties of Pyronin and its Derivatives

Compound Predicted Relative Quantum Yield Experimental Quantum Yield (Φf)
Pyronin Y (PY) Low 0.20
Pyronin B (PB) Low 0.22
Acridine Red (AR) High 0.45
Derivative 1 High 0.55
Derivative 6 Low 0.04

Data adapted from computational and experimental studies on pyronin systems. nih.gov

Theoretical Frameworks for Interaction Studies

The interaction of this compound with its environment and with other molecules can be described using a variety of theoretical frameworks. These range from classical models based on empirical force fields to more sophisticated quantum mechanical descriptions.

At a fundamental level, the interactions can be broken down into electrostatic interactions (attraction or repulsion between charged or polar groups), van der Waals interactions (arising from temporary fluctuations in electron density), and quantum mechanical effects such as charge transfer and polarization.

For interactions with biomolecules, concepts from medicinal chemistry and molecular recognition are often employed. These include the "lock-and-key" model, where the shape of the dye is complementary to the binding site, and the "induced fit" model, where the binding of the dye induces conformational changes in the biomolecule. Computational methods can quantify these interactions and provide a detailed picture of the binding process.

The development of more accurate and efficient computational models continues to enhance our understanding of the behavior of molecules like this compound, paving the way for the rational design of new dyes with improved properties for a variety of applications.

Amended Zimm and Bragg Theory for Dye-DNA Binding

The binding of small molecules like this compound to DNA is a complex process that can significantly alter the stability of the DNA duplex. The Zimm-Bragg theory, originally developed to describe the helix-coil transition in polypeptides, has been amended to model the interaction of ligands with DNA. This theoretical framework allows for the analysis of the melting behavior and heat capacity of DNA upon ligand binding, providing quantitative insights into the thermodynamics of the interaction.

While specific studies applying the amended Zimm-Bragg theory directly to this compound are not extensively detailed in the available literature, the application of this theory to the structurally similar phenothiazine (B1677639) dye, thionine (B1682319), offers a valuable comparative model. researchgate.netscirp.org These theoretical analyses investigate the thermal stabilization of DNA upon intercalation of the dye molecule. researchgate.net

The amended Zimm-Bragg theory considers the system as having ordered (bound/unbounded helix) and disordered (coil) states. The binding of the dye to the DNA helix affects the nucleation parameter (σ), which is a measure of the cooperativity of the helix-coil transition, and the stability constant (s). The effect of ligand binding is reflected in changes to these parameters, which can be correlated with experimental data from techniques like differential scanning calorimetry (DSC). researchgate.net

Theoretical analysis based on this model can generate transition profiles, heat capacity curves, and calculate parameters such as the melting temperature (Tm) and the sharpness of the transition. For instance, in studies with thionine, the theoretical results for these parameters were found to be in good agreement with experimental measurements, validating the applicability of the amended Zimm-Bragg theory to understand dye-DNA interactions. researchgate.netscirp.org The stabilization of the DNA duplex by the intercalated dye is quantified by the shift in the melting temperature.

Below is a representative data table illustrating the kind of thermodynamic parameters that can be derived from the amended Zimm and Bragg theory, based on studies of the related dye thionine with DNA.

ParameterDescriptionIllustrative Value (Thionine-DNA Complex)
ΔTm (°C) Shift in melting temperature upon dye binding.+ 7.8
σ Nucleation parameter, reflecting the cooperativity of the transition.Modified upon binding
s Stability constant for adding a helical segment.Increased in the presence of the dye
ΔH (kJ/mol) Enthalpy change of the helix-coil transition.Calculated from theoretical heat capacity curves

Note: The values presented are illustrative and based on studies of thionine to demonstrate the application of the theory.

This theoretical approach is instrumental in designing DNA-binding molecules and for the development of therapeutic agents. researchgate.netscirp.org

Understanding Photoinduced Electron Transfer and Reactive Species Generation

This compound is known for its photosensitizing properties, which are rooted in its ability to absorb light and initiate photochemical reactions. Computational chemistry offers a window into the fundamental mechanisms of photoinduced electron transfer (PET) and the subsequent generation of reactive oxygen species (ROS), which are central to its photodynamic activity.

Upon absorption of a photon, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer is the primary initiator of two major types of photochemical reactions.

Type I and Type II Mechanisms:

Type I Mechanism: The excited triplet state of this compound can directly interact with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen atom transfer, generating radical ions or neutral radicals. These radicals can then react with molecular oxygen (³O₂) to produce superoxide (B77818) anions (O₂⁻•) and other reactive oxygen species.

Type II Mechanism: Alternatively, the triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen (¹O₂).

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to calculate the electronic structure and properties of this compound in its ground and excited states. These calculations can predict key parameters that govern its photosensitizing efficiency.

Computational ParameterSignificance in Photosensitization
S₀ → S₁ Transition Energy Corresponds to the wavelength of maximum light absorption (λmax).
Intersystem Crossing (ISC) Rate Efficiency of populating the reactive triplet state (T₁).
Triplet State Energy (ET1) Must be higher than the energy required to excite O₂ to ¹O₂ (~94 kJ/mol) for efficient Type II energy transfer.
Electron Affinity & Ionization Potential Determine the feasibility of electron transfer reactions in the Type I mechanism.

Quantum mechanical approaches can be used to calculate the rate constants for these photophysical and photochemical processes. For instance, understanding the quantum effects in photosensitization is crucial, as classical approximations can sometimes underestimate reaction rates. While specific, detailed computational studies on the photoinduced electron transfer and reactive species generation for this compound are not extensively covered in the provided search context, the general principles are well-established for photosensitizing dyes. The generation of ROS by photosensitizers is a key mechanism in various therapeutic applications. The primary ROS generated, such as singlet oxygen and superoxide anion, can induce oxidative damage to cellular components like lipids, proteins, and nucleic acids.

Structure Activity Relationships Sar and Rational Design Principles

Impact of Core Structure Modifications on Photophysical Properties

Modifications to the core structure of pyronine and related xanthene dyes, which form the basis for thiopyronines, can significantly alter their photophysical properties, including absorption and emission wavelengths, and Stokes shifts. Extending the π-conjugation within the xanthene skeleton, for instance, by incorporating carbon atoms at the periphery or by employing element substitution strategies, is a well-established method for shifting emission towards the far-red and near-infrared (NIR) regions researchgate.net. The introduction of heteroatoms, such as silicon into the xanthene backbone (as seen in silicon rhodamines), inherently red-shifts spectral properties due to the silicon center's influence on the conjugated system nih.gov. Specifically, substituting oxygen with silicon in the xanthene skeleton can lead to red-shifts of up to 20 nm compared to traditional silicon-substituted analogues nih.gov. Furthermore, central ring puckering within the xanthene framework has been identified as a strategy that can reliably enhance Stokes shifts researchgate.netresearchgate.net. Mechanochromic properties, where grinding can induce a redshift in emission wavelength, have also been observed in related boron-containing dyes, demonstrating how solid-state structural changes can impact optical output sioc-journal.cn.

Role of Substituents on Spectroscopic Signatures and Biological Activity

The strategic placement of substituents on the thiopyronine scaffold offers a powerful means to modulate both spectroscopic signatures and biological activity. Modifications at the meso-position (positions 9 and 10) of pyronine dyes can lead to substantial changes in photophysical properties, including larger Stokes shifts and bathochromic shifts (redshifts) in absorption and emission bands researchgate.netresearchgate.net. For example, the incorporation of specific substituents can lead to dyes that emit in the far-red spectral region researchgate.net.

Beyond optical properties, substituents can also confer or influence biological activity. Derivatives like 2,7-difluoropyronin B have demonstrated specific biological effects, such as promoting reactive oxygen species (ROS) production in mitochondria, which were not observed in less substituted analogues like pyronin B or 9-methyl-2,7-difluoropyronin B researchgate.net. Similarly, studies on other dye classes, such as naphthalimides, have shown that substituents significantly impact cytotoxic activities, with piperidine (B6355638) moieties often exhibiting more potent effects than piperazines nih.gov. The nature and position of substituents also affect DNA binding capacity nih.gov. In phenazinium dyes, methyl substituents can enhance aggregation tendencies due to their positive inductive effect researchgate.net. These findings underscore the critical role of substituent choice in tailoring the functional profile of this compound derivatives.

Stereoelectronic Effects and Conformational Freedom

In the context of dyes, stereoelectronic effects can influence electronic transitions and molecular rigidity. While direct studies on thiopyronines are limited, principles derived from other molecular systems suggest that such effects can lead to predictable changes in properties. For example, conformational preorganization of substituents and favorable electrostatic interactions can contribute to enhanced RNA affinity and nuclease resistance in modified oligonucleotides nih.gov. The ability of stereoelectronic factors to sometimes override steric hindrance highlights their significance in molecular design wikipedia.org.

Design Principles for Red-Shifted Emission and Near-Infrared (NIR) Dyes

The development of dyes with emission in the red-shifted and near-infrared (NIR) regions is driven by their advantageous properties for biological applications, including deeper tissue penetration and reduced autofluorescence researchgate.netnih.govresearchgate.net. Several design principles are employed to achieve these spectral characteristics. Extending the π-conjugation system, often by introducing electron-withdrawing group-substituted vinyl groups, is a common strategy to bathochromically shift both absorption and emission wavelengths researchgate.netsioc-journal.cnrsc.org. Donor-acceptor (D-A) molecular architectures are particularly effective in this regard sioc-journal.cnrsc.org.

The incorporation of specific elements, such as silicon into the conjugated backbone of rhodamine-like structures (SiRs), innately red-shifts spectral properties nih.gov. Similarly, the use of boron in place of oxygen within xanthene skeletons has been explored for synthesizing red-emitting molecules researchgate.net. Furthermore, polar environments can influence the equilibrium of certain dye structures, shifting them towards charged forms that exhibit NIR properties nih.gov. For probes intended for specific cellular compartments, such as mitochondria, incorporating targeting moieties alongside viscosity-sensitive elements can enhance specificity and signal transduction acs.org.

Strategies for Fluorescence ON-OFF Switching Mechanisms

Fluorescence ON-OFF switching mechanisms are crucial for developing responsive probes and molecular logic gates. Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT) are key mechanisms enabling such switching researchgate.netrsc.orgmdpi.com. In PET-based systems, a fluorophore is often linked to a quencher moiety; analyte binding or environmental changes can alter the quencher's redox properties, thereby modulating fluorescence intensity researchgate.netmdpi.com. This can lead to "OFF-ON" signaling, where a non-fluorescent probe becomes fluorescent upon interaction with a specific analyte, such as thiols (Cys, Hcy, GSH) rhhz.netcapes.gov.br. These reactions can yield distinct photophysical properties, allowing for multicolor imaging or sensing in different spectral channels rhhz.netcapes.gov.br.

Another strategy involves reversible switching between fluorescent and non-fluorescent states triggered by light of different wavelengths, as observed in switchable fluorescent proteins nih.gov. The underlying mechanisms often involve cis-trans isomerization of the chromophore, frequently coupled with protonation or deprotonation events rsc.orgnih.gov. For instance, pH changes can induce protonation or deprotonation of specific functional groups, leading to alterations in charge distribution and potentially activating or deactivating fluorescence through mechanisms like PET researchgate.netrsc.org.

Modulating Singlet Oxygen Generation via Structural Perturbations (e.g., Heavy-Atom Effect)

The efficient generation of singlet oxygen (1O2) is vital for applications like photodynamic therapy (PDT). This process typically involves energy transfer from the photosensitizer's triplet state to molecular oxygen. Structural modifications can significantly enhance the yield of singlet oxygen mdpi.comu-tokyo.ac.jp. The "heavy-atom effect" is a primary strategy, where the incorporation of heavy atoms (e.g., iodine, bromine) into a photosensitizer molecule increases the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state mdpi.comu-tokyo.ac.jpnih.govresearchgate.net. This elevated triplet state population directly leads to a higher quantum yield of singlet oxygen generation u-tokyo.ac.jpresearchgate.net. For example, the presence of bromine atoms in photosensitizers has been shown to increase their efficacy by over a thousand-fold, without causing planarity distortion nih.gov.

Beyond heavy atoms, other structural perturbations can also modulate singlet oxygen production. Electron-withdrawing substituents at specific positions, or the presence of fluorine atoms, have been found to enhance photosensitizing capabilities rsc.org. Furthermore, strategies that promote a specific excited state, such as the S1(n,π*) state in BODIPY dyes, can lead to efficient triplet state formation and singlet oxygen generation even in the absence of heavy atoms chemrxiv.org. The efficiency of singlet oxygen production can be modulated by substituent patterns, demonstrating a clear structure-property relationship researchgate.net.

Development of Environmentally Responsive Probes

This compound derivatives can be engineered as environmentally responsive probes, capable of detecting specific analytes or changes in their microenvironment researchgate.netrhhz.netcapes.gov.br. Responsiveness to thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), is a common design strategy. Probes can be designed to undergo specific chemical reactions with these thiols, leading to distinct changes in their photophysical properties, such as fluorescence turn-on or shifts in emission wavelengths rhhz.netcapes.gov.br. For instance, a pyronin dye can react with Cys/Hcy via a substitution-rearrangement cascade, and with GSH via a substitution reaction, producing aminopyronin and thiopyronin derivatives with different emission characteristics, enabling simultaneous detection in visible and NIR channels rhhz.netcapes.gov.br.

Responsiveness to pH is another important aspect. Fluorescent pyronin sensors have been developed that exhibit significant Stokes shift disparities between acidic and basic forms researchgate.net. The protonation and deprotonation of specific moieties within the dye structure, such as pyridine (B92270) or quinoline (B57606) units, can lead to colorimetric changes and emission responses across a range of pH values researchgate.net. Probes can also be designed to respond to changes in viscosity, a critical parameter in cellular processes. By varying alkyl chain lengths in xanthene-based probes, their sensitivity to viscosity and mitochondrial targeting can be enhanced, allowing for selective detection with minimal interference from other environmental factors like polarity or pH acs.org.

Compound List:

this compound

Pyronine

Xanthene dyes

Silicon rhodamines (SiRs)

BODIPY dyes

Naphthalimide derivatives

Phenazinium dyes (Phenosafranin, Safranin-T)

DAPH-DNP

2,7-difluoropyronin B

Pyronin B

9-methyl-2,7-difluoropyronin B

(9-acylimino)-pyronin

4-methoxythiophenol-substituted pyronin dye 1

TPA-BF2-CN

Benzodioxazole scaffolds (VBDfluors)

Future Research Directions and Emerging Areas

Exploration of Novel Thiopyronine Analogs with Enhanced Photophysical Characteristics

Future research will concentrate on the rational design and synthesis of novel this compound analogs with significantly improved photophysical properties. This includes tuning absorption and emission wavelengths, increasing fluorescence quantum yields, and enhancing photostability. Strategies such as modifying electron-donating or electron-withdrawing substituents on the pyronine core are being explored to achieve spectral shifts and brighter fluorescence researchgate.netresearchgate.net. For instance, variations in the molecular structure, such as the introduction of specific substituents or alterations to the conjugated system, have shown the potential to boost quantum yields and achieve desired emission profiles researchgate.netnih.gov. Computational modeling, discussed further in section 10.5, will play a crucial role in predicting how structural modifications influence these photophysical parameters, thereby guiding synthetic efforts towards optimal fluorophores longdom.orghilarispublisher.com.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

A critical area for future investigation is a more profound understanding of this compound's behavior within cellular and molecular environments. Research aims to elucidate specific cellular uptake pathways, precise intracellular localization (e.g., organelles like mitochondria researchgate.netacs.org), and the exact molecular targets with which this compound interacts. Studies are also needed to understand its metabolic fate and mechanisms of action, such as its role in generating reactive oxygen species (ROS) or its specific binding affinities to biomolecules nih.govfrontiersin.orgnih.gov. Advanced techniques like super-resolution microscopy and live-cell imaging will be instrumental in visualizing these interactions with unprecedented detail cognet-research.com. Understanding these mechanisms is key to leveraging this compound as a precise biological tool.

Integration with Advanced Imaging Modalities and Nanotechnology in Researchresearchgate.netmdpi.com

The integration of this compound with advanced imaging modalities and nanotechnology presents a significant frontier. Future research will focus on conjugating this compound to various nanoparticles (e.g., gold nanoparticles, quantum dots) to enhance its signal intensity, photostability, and targeting capabilities frontiersin.orgfrontiersin.orgnih.gov. This integration can lead to the development of more robust probes for super-resolution microscopy techniques such as STED, PALM, or MINFLUX researchgate.netcognet-research.com. Furthermore, incorporating this compound into nanocarrier systems could improve its solubility, bioavailability, and targeted delivery to specific cellular compartments or tissues, thereby expanding its utility in complex biological imaging applications researchgate.netchemisgroup.us.

Development of Multi-Functional Research Probes for Complex Biological Systems

The development of multi-functional research probes based on this compound is a key emerging area. Future work will aim to create probes that can perform multiple tasks simultaneously, such as detecting multiple analytes, responding to specific biological events (e.g., pH changes, enzyme activity), or combining imaging with therapeutic functions (theranostics) nih.govfrontiersin.orgrsc.org. For instance, probes designed to exhibit ratiometric fluorescence changes in response to specific cellular conditions or to target particular organelles while reporting on their status are of high interest. Such multi-functional probes are crucial for dissecting complex biological systems and for advancing diagnostic and therapeutic strategies rsc.orgfebs.org.

Advanced Computational Modeling for Predictive Design

Computational modeling will be indispensable for the rational design and optimization of this compound derivatives. Advanced techniques, including quantum chemistry calculations (e.g., DFT), molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will be employed to predict photophysical properties, binding affinities, and cellular behavior before experimental synthesis longdom.orghilarispublisher.commdpi.comyoutube.comnih.gov. This predictive approach accelerates the discovery process by identifying promising candidates with tailored characteristics, such as specific fluorescence wavelengths or enhanced quantum yields, thereby reducing the time and resources required for experimental screening. Machine learning algorithms will also be integrated to build predictive models for novel analog design.

Investigation of this compound in Emerging Fields of Photoredox Catalysis and Materials Science

Beyond its established role in biological imaging, this compound and its derivatives are being investigated for their potential in emerging fields such as photoredox catalysis and materials science. Future research will explore their utility as photosensitizers or catalysts in light-driven organic synthesis, leveraging their tunable photophysical properties mdpi.comcatalysis.blogd-nb.infopharmaron.com. Additionally, incorporating this compound into novel materials, such as organic light-emitting diodes (OLEDs), sensors, or functional coatings, could lead to new applications in optoelectronics and advanced materials hilarispublisher.commdpi.comcatalysis.blog. The ability to fine-tune their electronic and optical properties makes them attractive candidates for these interdisciplinary applications.

Compound List:

this compound

Q & A

Q. How can researchers address publication bias in this compound studies, particularly negative or inconclusive results?

  • Methodological Answer : Pre-register studies on Open Science Framework (OSF) and submit negative results to specialized journals (e.g., Journal of Negative Results). Use funnel plots to detect bias in meta-analyses and advocate for data-sharing mandates from funding agencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.